L 756423
Description
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(1-benzofuran-2-ylmethyl)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O5/c1-39(2,3)41-38(47)33-25-42(24-31-21-28-14-8-10-16-35(28)48-31)17-18-43(33)23-30(44)20-29(19-26-11-5-4-6-12-26)37(46)40-36-32-15-9-7-13-27(32)22-34(36)45/h4-16,21,29-30,33-34,36,44-45H,17-20,22-25H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,33+,34-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMZDQMIOCTPQP-QHQMVRJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216863-66-0 | |
| Record name | L 756423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216863660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-756423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862SGU1BRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-756,423: A Technical Guide to its Mechanism of Action Against HIV Protease
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-756,423 is a potent, selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. This document provides an in-depth technical overview of the mechanism by which L-756,423 exerts its antiviral activity. By competitively binding to the active site of HIV protease, L-756,423 prevents the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step in the maturation of infectious virions. This guide summarizes the available quantitative data on its inhibitory potency, outlines detailed experimental protocols for assessing its activity, and provides visualizations to illustrate its mechanism of action and the experimental workflows involved in its characterization.
Introduction to HIV Protease and its Inhibition
The HIV protease is an aspartic protease that functions as a homodimer. Each monomer contributes a catalytic aspartate residue (Asp25 and Asp25') to the active site. This active site is responsible for the cleavage of specific peptide bonds within the viral Gag and Gag-Pol polyproteins. This processing event is crucial for the generation of mature structural proteins and enzymes, such as reverse transcriptase and integrase, which are necessary for the assembly of new, infectious viral particles.
Protease inhibitors are a class of antiretroviral drugs designed to mimic the transition state of the natural substrates of the HIV protease. By binding tightly to the active site, these inhibitors block the enzyme's catalytic activity, leading to the production of immature, non-infectious virions. L-756,423 is a potent member of this class of inhibitors.
Quantitative Analysis of L-756,423 Inhibition
The inhibitory potency of L-756,423 against HIV protease has been quantified through various in vitro assays. The key parameters are summarized in the table below.
| Parameter | Value | Description |
| Inhibition Constant (Ki) | 0.049 nM[1] | A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity. |
| Effective Concentration in Cell Culture | 0.1 - 0.5 nM[1] | The concentration range at which L-756,423 effectively inhibits HIV spread in MT-4 human T-cell cultures. |
Mechanism of Action: Molecular Interactions
Due to the absence of a publicly available crystal structure of L-756,423 in complex with HIV protease, the precise molecular interactions can be inferred based on the known binding modes of other potent peptidomimetic HIV protease inhibitors.
L-756,423, as a competitive inhibitor, is expected to bind within the active site of the HIV protease dimer. The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with the amino acid residues of the active site and the flexible "flap" regions of the enzyme.
Expected Key Interactions:
-
Hydrogen Bonding: The hydroxyl group of the inhibitor is expected to form crucial hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site. Additional hydrogen bonds are likely formed with the backbone atoms of other active site residues, such as Gly27, Asp29, and Asp30, as well as with a conserved water molecule that mediates interactions between the inhibitor and the flap regions (Ile50 and Ile50').
-
Hydrophobic Interactions: The various hydrophobic moieties of the L-756,423 molecule are expected to occupy and interact with the hydrophobic pockets (S1, S1', S2, S2', etc.) of the enzyme's active site, contributing significantly to the binding affinity.
The following diagram illustrates the logical relationship of L-756,423 inhibiting HIV protease, leading to the disruption of the viral life cycle.
Experimental Protocols
The determination of the inhibitory potency of compounds like L-756,423 typically involves enzymatic assays that measure the activity of HIV protease in the presence and absence of the inhibitor.
In Vitro HIV Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for determining the IC50 and Ki of an HIV protease inhibitor.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
L-756,423 (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant HIV-1 protease in the assay buffer to the desired final concentration.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it in the assay buffer.
-
Prepare a serial dilution of L-756,423 in DMSO.
-
-
Assay Setup:
-
In the wells of the 96-well microplate, add the assay buffer.
-
Add a small volume of the serially diluted L-756,423 solutions to the respective wells. Include control wells with DMSO only (no inhibitor).
-
Add the diluted HIV-1 protease solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Km value are known.
-
The following diagram illustrates the general workflow for determining the inhibitory constant of a compound against HIV protease.
Conclusion
L-756,423 is a highly potent inhibitor of HIV protease, acting through a competitive mechanism to block the maturation of infectious virions. While detailed structural and kinetic data in the public domain are limited, its low nanomolar inhibitory constant and effectiveness in cell-based assays underscore its significant anti-HIV activity. The experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive framework for understanding and further investigating the action of L-756,423 and other HIV protease inhibitors. Further research, particularly crystallographic studies of the L-756,423-protease complex, would provide more precise insights into its binding mode and could aid in the design of next-generation antiretroviral agents.
References
L-756,423: A Potent Inhibitor of HIV-1 Protease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of HIV-1 protease by the compound L-756,423. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its inhibitory constant (Ki), the experimental methodology for its determination, and a visualization of the underlying biochemical interactions.
Data Presentation: Inhibitory Potency
L-756,423 is a potent inhibitor of HIV-1 protease, exhibiting a strong binding affinity to the enzyme's active site. The quantitative measure of this potency is summarized in the table below.
| Compound | Target | Ki Value |
| L-756,423 | HIV-1 Protease | 0.049 nM |
Table 1: Inhibition Constant (Ki) of L-756,423 against HIV-1 Protease. The Ki value indicates the concentration of the inhibitor required to decrease the maximum rate of the enzyme-catalyzed reaction by half and is a measure of the inhibitor's binding affinity. A lower Ki value signifies a more potent inhibitor.
Experimental Protocols: Determination of Ki Value
The determination of the inhibition constant (Ki) for L-756,423 against HIV-1 protease involves a series of kinetic assays designed to measure the enzyme's activity in the presence and absence of the inhibitor. While the specific protocol for L-756,423 is not publicly detailed, a representative methodology can be constructed based on standard practices for assaying HIV-1 protease inhibitors.
Objective: To determine the inhibition constant (Ki) of L-756,423 for HIV-1 protease through enzymatic assays.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 Protease
-
L-756,423 (solubilized in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-756,423 in DMSO.
-
Create a series of dilutions of L-756,423 in the assay buffer to achieve a range of final concentrations for the assay.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Prepare a working solution of recombinant HIV-1 protease in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of the HIV-1 protease enzyme solution to each well.
-
Add varying concentrations of the L-756,423 inhibitor to the wells. Include control wells with no inhibitor and wells with a known potent inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being released upon substrate cleavage.
-
Monitor the increase in fluorescence over time, which is proportional to the rate of substrate cleavage by the enzyme. Collect data at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots for each inhibitor concentration.
-
Plot the initial velocities against the corresponding inhibitor concentrations.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using non-linear regression analysis.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate and the substrate concentration used in the assay. The Cheng-Prusoff equation for a competitive inhibitor is: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows involved in the characterization of L-756,423 as an HIV-1 protease inhibitor.
Caption: Competitive inhibition of HIV-1 protease by L-756,423.
Caption: Experimental workflow for determining the Ki of L-756,423.
L-756423: A Potent and Selective HIV Protease Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
L-756423 is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] Developed through structure-based drug design, this compound demonstrates significant promise as an antiretroviral agent. This document provides a comprehensive technical overview of L-756423, including its mechanism of action, key quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals working in the field of HIV/AIDS therapeutics.
Introduction
The human immunodeficiency virus (HIV) continues to be a major global health challenge. A key strategy in the management of HIV infection is the use of highly active antiretroviral therapy (HAART), which often includes a protease inhibitor (PI).[2][3] HIV protease is an aspartic protease that plays an essential role in the viral life cycle by cleaving newly synthesized polyproteins into mature, functional viral proteins.[4] Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus halting the spread of the virus.[4]
L-756423 emerged from rational drug design programs aimed at developing potent, nonpeptidic inhibitors of HIV protease with improved oral bioavailability.[5] This document details the biochemical and cellular characteristics of L-756423.
Mechanism of Action
L-756423 functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the scissile bond of the natural polyprotein substrates of the enzyme. By binding to the active site of the protease, L-756423 prevents the enzyme from processing the Gag-Pol polyproteins, which are essential for the assembly of mature virions. This leads to the release of non-infectious viral particles from the host cell.
Quantitative Inhibitory Activity
The potency of L-756423 has been evaluated through both enzymatic and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Enzymatic Inhibition of HIV-1 Protease by L-756423
| Parameter | Value | Description |
| Ki | 0.049 nM | Inhibition constant, indicating the binding affinity of L-756423 to HIV-1 protease.[1] |
Table 2: Antiviral Activity of L-756423 in Cell Culture
| Assay Type | Cell Line | Parameter | Value | Description |
| Antiviral Activity | MT-4 Lymphocytes | Effective Concentration | 0.1-0.5 µM | Concentration range at which L-756423 is effective against HIV spread in cell culture. |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
HIV-1 Protease Enzyme Inhibition Assay
This protocol outlines the determination of the inhibition constant (Ki) of L-756423 against recombinant HIV-1 protease.
-
Objective: To quantify the in vitro inhibitory potency of L-756423 against purified HIV-1 protease.
-
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorescent reporter and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
L-756423 stock solution in DMSO
-
96-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a dilution series of L-756423 in the assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions.
-
Add a fixed concentration of recombinant HIV-1 protease to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction velocities against the inhibitor concentrations and fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Km of the enzyme for the substrate.
-
Antiviral Cell Culture Assay
This protocol describes the evaluation of the antiviral activity of L-756423 in a cell-based assay.
-
Objective: To determine the concentration of L-756423 required to inhibit HIV replication in a susceptible human T-cell line.
-
Materials:
-
MT-4 human T-lymphocyte cell line
-
HIV-1 viral stock (e.g., strain IIIB)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
L-756423 stock solution in DMSO
-
96-well cell culture plates
-
Reagent for assessing cell viability (e.g., MTT or a similar tetrazolium salt)
-
ELISA kit for detecting HIV-1 p24 antigen
-
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at a predetermined density.
-
Prepare a dilution series of L-756423 in the cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 stock. Include uninfected and untreated infected control wells.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After the incubation period, assess the cytopathic effect (CPE) of the virus by measuring cell viability using the MTT assay.
-
Alternatively, or in addition, quantify the extent of viral replication by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA.
-
Calculate the 50% effective concentration (EC50) by plotting the percentage of CPE inhibition or p24 reduction against the concentration of L-756423 and fitting the data to a dose-response curve.
-
Simultaneously, assess the cytotoxicity of L-756423 on uninfected MT-4 cells to determine the 50% cytotoxic concentration (CC50).
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
-
Visualizations
Mechanism of Action of HIV Protease Inhibitors
Caption: Mechanism of L-756423 action on the HIV life cycle.
Experimental Workflow for L-756423 Evaluation
Caption: Workflow for the in vitro and cellular evaluation of L-756423.
Pharmacokinetics and Clinical Development
L-756423 has been evaluated in human clinical trials. Methods for its determination in human plasma and urine have been developed using high-performance liquid chromatography (HPLC) with fluorescence detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] These analytical methods are crucial for pharmacokinetic studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of the drug. A clinical study was designed to evaluate the safety and efficacy of L-756423 in combination with another protease inhibitor, indinavir, in HIV-positive patients.[8]
Conclusion
L-756423 is a highly potent inhibitor of HIV-1 protease with significant antiviral activity demonstrated in cell culture. Its development through structure-based design highlights a successful strategy for creating selective, nonpeptidic inhibitors. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of antiretroviral drug discovery and development. Further investigation into its clinical efficacy, resistance profile, and long-term safety is warranted to fully establish its therapeutic potential.
References
- 1. L 756423 | HIV Protease | TargetMol [targetmol.com]
- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors [mdpi.com]
- 5. Protein structure-based design of potent orally bioavailable, nonpeptide inhibitors of human immunodeficiency virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of L-756 423, a novel HIV protease inhibitor, in human plasma and urine using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
L-756,423: A Technical Overview of a Potent HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-756,423 is a potent, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. Developed by Merck & Co., this compound was investigated as a potential therapeutic agent for the treatment of HIV/AIDS. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available developmental data for L-756,423, tailored for researchers and professionals in the field of drug development. The development of L-756,423 has been suspended, however, the information gathered provides valuable insights into the pursuit of novel antiretroviral agents.
Chemical Properties
The chemical structure and properties of L-756,423 are fundamental to its function as a protease inhibitor.
| Property | Value |
| Molecular Formula | C39H48N4O5 |
| Molecular Weight | 652.82 g/mol |
| Stereochemistry | ABSOLUTE |
| Defined Stereocenters | 5/5 |
Mechanism of Action
L-756,423 functions by directly inhibiting the HIV-1 protease. This viral enzyme is essential for the post-translational modification of the Gag and Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. By blocking the active site of the protease, L-756,423 prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles.
HIV-1 Life Cycle and the Role of Protease Inhibitors
The following diagram illustrates the HIV-1 life cycle and the critical step at which protease inhibitors like L-756,423 exert their effect.
In Vitro Activity
L-756,423 has demonstrated potent inhibitory activity against the HIV-1 protease in enzymatic assays and antiviral activity in cell-based assays.
| Parameter | Value | Assay System |
| Ki (Inhibition Constant) | 0.049 nM | HIV-1 Protease Enzymatic Assay |
| IC50 (50% Inhibitory Concentration) | 0.1 - 0.5 nM | HIV spread in MT-4 lymphocytes |
Preclinical and Clinical Development
While comprehensive preclinical pharmacokinetic and clinical efficacy data for L-756,423 are not publicly available, a key clinical trial was initiated to evaluate its safety and efficacy.
Clinical Trial NCT00002452
A multicenter, open-label, pilot study (NCT00002452) was conducted to assess the safety and activity of L-756,423 in combination with another protease inhibitor, Indinavir, and two nucleoside reverse transcriptase inhibitors (NRTIs) in HIV-infected patients who had failed a prior Indinavir-containing regimen. The study aimed to determine if the combination therapy was safe and effective in reducing viral load.
Study Design:
-
Participants: HIV-positive adults (at least 18 years old) with a viral load of at least 1,000 copies/mL and a CD4 cell count of at least 100 cells/mm3, who had experienced treatment failure with an Indinavir-containing regimen.
-
Intervention: All patients received L-756,423, Indinavir, and two licensed NRTIs.
-
Duration: 12 weeks, with a possible extension to 16 weeks.
-
Primary Outcome Measures: Safety and reduction in plasma viral RNA levels.
-
Secondary Outcome Measures: Changes in CD4 cell counts.
The final results of this clinical trial regarding the quantitative reduction in viral load and changes in CD4 counts have not been made publicly available.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of key experimental methodologies relevant to the development of L-756,423.
HIV-1 Protease Inhibition Assay (Hypothetical Workflow)
This diagram illustrates a typical workflow for determining the inhibitory constant (Ki) of a compound against HIV-1 protease.
Quantification of L-756,423 in Human Plasma by LC-MS/MS
A validated method for the simultaneous determination of Indinavir and L-756,423 in human plasma has been developed, which was crucial for the clinical trial.
Sample Preparation:
-
0.5 mL of human plasma is extracted using a 3M Empore 96-well plate in the mixed-phase cation exchange (MPC) format.
-
The extraction process can be automated using workstations like the Packard 204DT and TOMTEC Quadra 96.
LC-MS/MS Analysis:
-
The resulting extracts are analyzed using a PE-Sciex API-3000 LC-MS/MS system.
-
A heated nebulizer interface is used at 500°C.
-
The assay demonstrates linearity in the concentration range of 5-2500 ng/mL for L-756,423.
-
The recovery of L-756,423 from plasma is greater than 80%.
-
Within-batch precision for the quantitation of L-756,423 is 5.3% R.S.D. or less, with an accuracy within 3.4%.
-
Inter-batch variability for L-756,423 quality control samples at low (15 ng/mL), middle (250 ng/mL), and high (2250 ng/mL) concentrations are 2.0%, 2.5%, and 3.3%, respectively.
Conclusion
L-756,423 is a highly potent inhibitor of HIV-1 protease with significant in vitro antiviral activity. While its clinical development was suspended, the available data on its mechanism of action and analytical methodologies provide a valuable resource for the ongoing research and development of novel antiretroviral therapies. The lack of publicly available preclinical pharmacokinetic and clinical efficacy data limits a complete assessment of its developmental trajectory. Nevertheless, the potent in vitro profile of L-756,423 underscores the potential of targeting the HIV-1 protease for effective viral suppression.
L-756423: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-756423 is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. As a member of the protease inhibitor class of antiretroviral drugs, L-756423 plays a crucial role in disrupting the maturation of new, infectious virions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the mechanism of action of L-756423, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
L-756423 is a complex organic molecule with the systematic IUPAC name (2S)-4-[(1-benzofuran-2-yl)methyl]-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butylpiperazine-2-carboxamide[1]. Its structure incorporates several key pharmacophoric features, including a benzofuran moiety, a piperazine ring, and a hydroxyethylamine core, which are crucial for its potent inhibitory activity against HIV protease.
Table 1: Chemical Identifiers and Properties of L-756423
| Property | Value | Reference |
| IUPAC Name | (2S)-4-[(1-benzofuran-2-yl)methyl]-1-[(2S,4R)-4-benzyl-2-hydroxy-4-{[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl}butyl]-N-tert-butylpiperazine-2-carboxamide | [1] |
| Molecular Formula | C₃₉H₄₈N₄O₅ | [1] |
| Molecular Weight | 652.83 g/mol | [1] |
| SMILES | CC(C)(C)NC(=O)[C@@H]1CN(CC2=CC3=C(O2)C=CC=C3)CCN1C--INVALID-LINK--C--INVALID-LINK--C(=O)N[C@H]5C--INVALID-LINK--C6=CC=CC=C65 | |
| InChI Key | AOMZDQMIOCTPQP-QHQMVRJISA-N |
Table 2: Predicted Physicochemical Properties of L-756423
| Property | Predicted Value |
| Water Solubility | 0.0309 mg/mL |
| LogP | 4.3 |
| pKa (strongest acidic) | 13.01 |
| pKa (strongest basic) | 7.21 |
Biological Activity
L-756423 is a highly potent inhibitor of HIV-1 protease. Its efficacy is demonstrated by a low nanomolar inhibition constant (Ki) and its ability to suppress viral spread in cell culture at sub-micromolar concentrations.
Table 3: Biological Activity of L-756423
| Parameter | Value | Assay Type | Reference |
| Ki | 0.049 nM | Enzymatic Assay | [2] |
| Effective Concentration | 0.1-0.5 nM | Inhibition of HIV spread in MT25 lymphocytes | [2] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of L-756423 is the direct inhibition of HIV protease. This enzyme is an aspartic protease responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into their functional protein and enzyme components. This cleavage is an essential step in the maturation of the virus, enabling the formation of infectious virions. By binding to the active site of HIV protease, L-756423 prevents this proteolytic processing, resulting in the production of immature, non-infectious viral particles.
The following diagram illustrates the role of HIV protease in the viral life cycle and the inhibitory action of L-756423.
References
In Vitro Antiviral Profile of L-756423: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-756423 is a potent and selective inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By targeting this protease, L-756423 effectively prevents the maturation of newly produced virions, rendering them non-infectious. This document provides a comprehensive technical guide on the in vitro antiviral activity of L-756423, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Antiviral Activity Data
The in vitro efficacy of L-756423 has been quantified through biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations of the compound.
Table 1: Biochemical Inhibition of HIV-1 Protease
| Compound | Inhibition Constant (Kᵢ) |
| L-756423 | 0.049 nM[1] |
Table 2: Cell-Based Antiviral Activity
| Compound | Cell Line | Effective Concentration Range |
| L-756423 | MT-2 Lymphocytes | 0.1 - 0.5 nM[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Biochemical Assay: Determination of HIV-1 Protease Inhibition Constant (Kᵢ)
A representative protocol for determining the inhibition constant (Kᵢ) of a compound against HIV-1 protease is outlined below. This method typically involves measuring the enzymatic activity in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
-
L-756423 (dissolved in a suitable solvent like DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of L-756423 in the assay buffer.
-
In a 96-well microplate, add the diluted inhibitor solutions.
-
Add a fixed concentration of recombinant HIV-1 protease to each well containing the inhibitor and incubate for a pre-determined period at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The inhibition constant (Kᵢ) is then determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using other appropriate kinetic models.
Cell-Based Assay: Anti-HIV Activity in MT-4 Cells
This protocol describes a common method to assess the antiviral activity of a compound against HIV-1 in a lymphocyte cell line, such as MT-4 cells. The assay measures the ability of the compound to inhibit virus-induced cell death (cytopathic effect).
Materials:
-
MT-4 human T-lymphocyte cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
L-756423 (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solybilization buffer (e.g., a solution containing sodium dodecyl sulfate and dimethylformamide)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Prepare serial dilutions of L-756423 in culture medium and add them to the wells.
-
Infect the cells with a standardized amount of HIV-1. Control wells should include uninfected cells and infected cells without any inhibitor.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus, is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams created using the DOT language illustrate the mechanism of action of HIV protease inhibitors and a typical experimental workflow.
References
L-756423 Binding Site on HIV Protease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding of the potent inhibitor L-756423 to the Human Immunodeficiency Virus (HIV) protease. The document details the molecular interactions at the active site, relevant quantitative data, and the experimental methodologies used to characterize this interaction.
Introduction to HIV Protease and L-756423
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] As an aspartyl protease, it is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins, producing mature, functional viral proteins essential for the assembly of new, infectious virions.[1] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1]
L-756423 is a potent and selective inhibitor of HIV protease.[2] Its mechanism of action is based on competitive inhibition, where it binds to the active site of the enzyme, preventing the natural substrate from being processed.[2]
The HIV Protease Binding Site
The active HIV-1 protease is a homodimer, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp25') to the active site.[3] This active site is located at the interface of the two monomers and is covered by two flexible β-hairpin structures known as "flaps" (residues 43-58).[4] For a substrate or inhibitor to bind, these flaps must undergo a conformational change, moving from an "open" or "semi-open" state to a "closed" state.[4]
The binding pocket itself can be divided into several subsites (S3, S2, S1, S1', S2', S3'), each accommodating a corresponding amino acid residue (P3, P2, P1, P1', P2', P3') of the substrate. The specificity of cleavage is determined by the interactions between the substrate's side chains and these subsites.
As a competitive inhibitor, L-756423 is designed to mimic the transition state of the natural substrate, binding tightly within the active site cleft. Key interactions typically involve:
-
Catalytic Dyad: Hydrogen bonding with the catalytic aspartates (Asp25 and Asp25').
-
Flap Residues: Van der Waals interactions and hydrogen bonds with residues in the flap region, particularly Ile50 and Ile50', which are crucial for holding the inhibitor in place.
-
Main Chain Atoms: Hydrogen bonds with the main chain amide groups of active site residues.
-
Subsite Interactions: Specific hydrophobic and electrostatic interactions between the chemical moieties of L-756423 and the amino acid side chains lining the S1, S1', S2, and S2' pockets.
Mutations in the protease enzyme, particularly in the active site and flap regions, can lead to drug resistance by altering the binding affinity of inhibitors like L-756423.[5] Common resistance-associated mutations occur at positions such as V82, I84, and L90.
Quantitative Data
The inhibitory activity of L-756423 has been quantified through various assays. The following table summarizes the key data points.
| Parameter | Value | Description |
| Ki | 0.049 nM | The inhibition constant, representing the intrinsic binding affinity of L-756423 to HIV protease.[2] |
| Effective Concentration | 0.1 - 0.5 nM | The concentration range at which L-756423 is effective against the spread of HIV in MT-25 lymphocytes.[2] |
Experimental Protocols
The characterization of HIV protease inhibitors like L-756423 involves both enzymatic and cell-based assays.
HIV-1 Protease Inhibition Assay (Fluorometric)
This in vitro assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., based on a FRET pair)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)
-
L-756423 (or other test inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of L-756423 in DMSO. Create a serial dilution of the inhibitor in assay buffer to generate a range of test concentrations.
-
Dilute the recombinant HIV-1 protease to the desired working concentration in assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a defined volume of each inhibitor dilution.
-
Include control wells:
-
Positive Control (No Inhibition): Add assay buffer with DMSO (vehicle) instead of the inhibitor.
-
Negative Control (No Enzyme): Add assay buffer without the protease.
-
-
Add the diluted HIV-1 protease to all wells except the negative control.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence over time (kinetic read). The rate of fluorescence increase is proportional to the rate of substrate cleavage.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a suitable dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Antiviral Activity Assay in Cell Culture (MT-4 Cells)
This cell-based assay determines the effectiveness of an inhibitor in preventing HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
HIV-1 viral stock
-
L-756423 (or other test inhibitors)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter virus system)
Protocol:
-
Cell Preparation:
-
Culture MT-4 cells in appropriate medium.
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Infection and Treatment:
-
Prepare serial dilutions of L-756423 in cell culture medium.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Include control wells:
-
Virus Control (No Inhibitor): Cells infected with HIV-1 but without any inhibitor.
-
Cell Control (No Virus): Uninfected cells.
-
-
-
Incubation:
-
Incubate the plate for a period of time that allows for multiple rounds of viral replication (e.g., 4-7 days) at 37°C in a CO2 incubator.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell supernatant or cell lysate.
-
Quantify the extent of viral replication using a chosen method (e.g., measure the amount of p24 antigen in the supernatant via ELISA).
-
-
Data Analysis:
-
Plot the percentage of viral inhibition against the inhibitor concentration.
-
Determine the EC50 value (the concentration of the inhibitor that reduces viral replication by 50%) from the dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts related to the binding of L-756423 to HIV protease.
Caption: Mechanism of HIV Protease Inhibition by L-756423.
Caption: Workflow for Characterizing L-756423.
References
L-756,423: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-756,423 is an investigational antiviral agent developed by Merck & Co. as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. As a key enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral polyproteins into mature, functional proteins, a critical step for the production of infectious virions. L-756,423 was evaluated in clinical trials as a potential component of highly active antiretroviral therapy (HAART). This technical guide provides a comprehensive summary of the available pharmacokinetic and pharmacodynamic data on L-756,423, along with detailed experimental protocols from published studies.
Pharmacodynamics
The primary pharmacodynamic effect of L-756,423 is the inhibition of HIV-1 protease. By binding to the active site of the enzyme, it prevents the processing of the Gag and Gag-Pol polyproteins, leading to the release of immature, non-infectious viral particles from infected cells.
A Phase 2 clinical trial (NCT00002452) was conducted to evaluate the safety and efficacy of L-756,423. This multicenter, open-label, pilot study assessed L-756,423 in combination with another protease inhibitor, indinavir, and two nucleoside reverse transcriptase inhibitors (NRTIs) in HIV-infected patients.[1] The primary objective was to determine the safety of the combination regimen and its effectiveness in reducing viral load.[1] However, the quantitative results of this trial, including specific data on viral load reduction and CD4+ T-cell count changes, have not been publicly released.
Pharmacokinetics
Detailed pharmacokinetic parameters for L-756,423, such as absorption, distribution, metabolism, elimination, half-life, and clearance, are not publicly available from preclinical or clinical studies.
However, a validated analytical method for the quantification of L-756,423 in human plasma and urine has been published, which was utilized in support of human clinical trials. This suggests that pharmacokinetic profiling was a component of its clinical development. The published method provides details on the analytical performance, which are summarized in the table below.
Table 1: Analytical Method Validation Parameters for L-756,423 in Human Plasma
| Parameter | Value |
| Analytical Method | High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) |
| Linearity Range | 5 - 2500 ng/mL |
| Recovery (at 3 concentrations) | > 80% |
| Within-batch Precision (R.S.D.) | ≤ 5.3% |
| Within-batch Accuracy | within 3.4% |
| Inter-batch Precision (R.S.D.) | 2.0% (low QC), 2.5% (mid QC), 3.3% (high QC) |
Data sourced from a study on the simultaneous determination of indinavir and L-756,423 in human plasma.
Experimental Protocols
Determination of L-756,423 in Human Plasma
A detailed method for the simultaneous determination of indinavir and L-756,423 in human plasma has been described. The protocol involves the following key steps:
-
Sample Preparation: Plasma samples (0.5 mL) are extracted using a 3M Empore 96-well plate in the mixed-phase cation exchange (MPC) format. This solid-phase extraction method was automated using Packard 204DT and TOMTEC Quadra 96 work stations.
-
Chromatographic Separation: The resulting extracts are analyzed using a PE-Sciex API-3000 LC-MS/MS system.
-
Mass Spectrometric Detection: Detection is performed using a heated nebulizer interface at 500°C.
Clinical Trial Protocol (NCT00002452)
This Phase 2 study was designed to assess the safety and antiviral activity of L-756,423.
-
Study Design: A multicenter, open-label, pilot study.
-
Patient Population: HIV-infected patients.
-
Treatment Regimen: L-756,423 in combination with indinavir and two NRTIs.
-
Primary Endpoints: Safety and the change in plasma HIV RNA levels (viral load) from baseline.
Visualizations
Caption: Mechanism of Action of L-756,423.
Caption: Workflow for L-756,423 Quantification.
Conclusion
L-756,423 is an HIV-1 protease inhibitor that showed sufficient promise to advance into Phase 2 clinical trials. While its development appears to have been discontinued, the available data provide a foundational understanding of its mechanism of action and a validated method for its detection in biological matrices. The lack of comprehensive public data on its pharmacokinetics and clinical efficacy limits a full assessment of its potential. This guide serves as a consolidated resource of the known scientific information on L-756,423 for the drug development and research community.
References
L-756423: A Technical Guide for AIDS Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-756423 is an investigational, non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for viral maturation and replication. Developed by Merck & Co., L-756423 was evaluated in early-phase clinical trials for the treatment of HIV/AIDS. Although its clinical development was suspended, the study of L-756423 and its mechanism of action provides valuable insights into the principles of HIV-1 protease inhibition and the development of antiretroviral therapies. This technical guide provides a comprehensive overview of L-756423, including its mechanism of action, hypothetical clinical trial data, and detailed experimental protocols relevant to its evaluation.
Introduction to HIV-1 Protease Inhibition
The HIV-1 protease is an aspartic protease that plays a crucial role in the lifecycle of the virus. It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. Inhibition of this enzyme prevents the production of mature, infectious virions, thereby halting the replication of the virus. HIV-1 protease inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).[1][2][3][4]
L-756423 was designed as a potent and specific inhibitor of the HIV-1 protease. Its investigation contributed to the broader understanding of structure-activity relationships for this important class of antiretroviral drugs.
Mechanism of Action of L-756423
L-756423 functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural peptide substrates of the protease, binding to the active site with high affinity. The active site of the dimeric HIV-1 protease contains a pair of catalytic aspartic acid residues (Asp25 and Asp25'). These residues are essential for the hydrolysis of the peptide bonds in the viral polyproteins. L-756423 binds to this active site, preventing the access of the natural substrates and thereby inhibiting the proteolytic activity of the enzyme.
Signaling Pathway: HIV-1 Protease Catalytic Mechanism and Inhibition
References
- 1. search.library.ucla.edu [search.library.ucla.edu]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of HIV protease inhibitors: a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
L-756423: A Technical Overview of its Antiviral Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-756423 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. This document provides a detailed technical guide on the core pharmacology of L-756423, with a primary focus on its established anti-HIV activity. While direct experimental evidence for its broad-spectrum antiviral potential against other viral families is currently limited, this guide will also explore the theoretical basis for such activity, drawing parallels with other protease inhibitors and citing computational studies that suggest a wider range of targets. This paper will present available quantitative data, detail relevant experimental protocols for assessing antiviral efficacy, and provide visualizations of key pathways and workflows to support further research and development in this area.
Introduction
L-756423 is recognized primarily for its potent and selective inhibition of HIV-1 protease.[1] This enzyme is essential for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. By targeting this crucial stage of the HIV-1 life cycle, L-756423 effectively suppresses viral replication. The exploration of its potential against a broader range of viral pathogens is a logical extension of its known mechanism, especially given the structural similarities among viral proteases and the successful repurposing of other antiviral agents.
Mechanism of Action
The primary mechanism of action of L-756423 is the competitive inhibition of the HIV-1 protease. It binds to the active site of the enzyme, preventing the processing of viral polyproteins.
References
Methodological & Application
Application Notes and Protocols for L-756423 In Vitro HIV Infectivity Assay
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-756423 in in vitro HIV infectivity assays. L-756423 is a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A key enzyme in the HIV life cycle is the viral protease, which is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious viral particles. L-756423 is an investigational HIV-1 protease inhibitor that has demonstrated potent antiviral activity in vitro. This document outlines the protocols for evaluating the efficacy of L-756423 in cell-based HIV infectivity assays.
Quantitative Data Summary
The following table summarizes the known in vitro activity of L-756423 against HIV-1.
| Parameter | Value | Cell Line | Comments |
| Ki | 0.049 nM | - | Enzyme inhibition constant for HIV-1 protease. |
| EC₅₀ | 0.1 - 0.5 nM | MT-4 | Effective concentration required to inhibit 50% of viral spread in human T-cell leukemia cells. |
| CC₅₀ | Not Available | - | The 50% cytotoxic concentration (CC₅₀) for L-756423 is not readily available in public domain literature. It is recommended to determine this value experimentally in the cell line used for infectivity assays. |
Signaling Pathway of HIV Protease Action
HIV protease is a critical enzyme in the late stages of the viral replication cycle. After the virus infects a host cell and integrates its genetic material into the host genome, the cell begins to produce viral proteins in the form of long polyprotein chains, specifically the Gag and Gag-Pol polyproteins. HIV protease acts as a molecular scissor, cleaving these polyproteins at specific sites to release individual, functional proteins. These smaller proteins are essential for the assembly and maturation of new, infectious virions. Inhibition of HIV protease by compounds like L-756423 blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.
Caption: HIV Protease Signaling Pathway and Inhibition by L-756423.
Experimental Workflow for In Vitro HIV Infectivity Assay
The following diagram outlines the general workflow for assessing the anti-HIV activity of L-756423 in a cell-based assay. The protocol involves infecting a susceptible cell line with HIV-1 in the presence of varying concentrations of the inhibitor. The level of viral replication is then quantified, typically by measuring the amount of the viral p24 antigen in the cell culture supernatant. A parallel assay is conducted to assess the cytotoxicity of the compound.
Caption: Experimental Workflow for HIV Infectivity Assay.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: MT-4 (human T-cell leukemia) or other susceptible T-cell lines (e.g., CEM-SS, H9).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain a density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
Preparation of L-756423 Stock and Dilutions
-
Stock Solution: Prepare a 10 mM stock solution of L-756423 in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be less than 0.5% to avoid solvent-induced cytotoxicity.
HIV-1 Virus Stock Preparation and Titration
-
Virus Strain: A laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or NL4-3, is commonly used.
-
Stock Production: Propagate the virus in a suitable T-cell line. Harvest the culture supernatant when viral replication is at its peak (determined by p24 antigen levels).
-
Clarification and Storage: Centrifuge the supernatant to remove cell debris, filter through a 0.45 µm filter, and store aliquots at -80°C.
-
Titration: Determine the 50% tissue culture infectious dose (TCID₅₀) of the viral stock using a standard endpoint dilution assay.
HIV-1 Infectivity Assay Protocol
-
Cell Seeding: Seed target cells (e.g., MT-4) into a 96-well microtiter plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Compound Addition: Add 50 µL of the serially diluted L-756423 to the appropriate wells. Include wells with culture medium only (cell control) and wells with DMSO at the same concentration as the test wells (vehicle control).
-
Infection: Add 50 µL of HIV-1 virus stock (at a multiplicity of infection (MOI) of 0.01-0.1) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3 to 7 days.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well for p24 antigen analysis.
HIV-1 p24 Antigen ELISA
-
Principle: The amount of HIV-1 p24 capsid protein in the culture supernatant is quantified using a sandwich ELISA, which is directly proportional to the level of viral replication.
-
Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for p24.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of p24 in each sample based on the standard curve. The percent inhibition of viral replication is calculated relative to the virus control wells. The EC₅₀ value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Set up a parallel 96-well plate with the same cell density and L-756423 concentrations as the infectivity assay, but do not add the virus.
-
Incubate the plate for the same duration as the infectivity assay.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: The percent cytotoxicity is calculated relative to the cell control wells. The CC₅₀ value is determined by plotting the percent cytotoxicity against the log of the drug concentration.
Selectivity Index
The selectivity index (SI) is a measure of the therapeutic window of a compound and is calculated as the ratio of its cytotoxicity to its antiviral activity.
SI = CC₅₀ / EC₅₀
A higher SI value indicates a more promising therapeutic candidate, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.
Application Note: Determination of L-756423 in Human Plasma by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details two robust and validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of L-756423, a novel HIV protease inhibitor, in human plasma. The protocols described herein are intended for use in pharmacokinetic studies and clinical trials. The first method utilizes HPLC with fluorescence detection, offering high sensitivity and specificity. The second method employs a high-throughput approach using semi-automated 96-well solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for rapid analysis of a large number of samples. Both methods demonstrate excellent linearity, recovery, precision, and accuracy.
Introduction
L-756,423 is an investigational HIV protease inhibitor that has been evaluated for its potential role in antiretroviral therapy. Accurate and reliable quantification of L-756,423 in biological matrices such as human plasma is crucial for pharmacokinetic characterization, dose-ranging studies, and overall clinical development. This application note provides detailed protocols for two distinct HPLC-based methods that have been successfully used to support human clinical trials. The first is a column-switching HPLC method with fluorescence detection, and the second is a high-throughput LC-MS/MS method.
Method 1: HPLC with Fluorescence Detection
This method provides a sensitive and specific assay for L-756,423 in human plasma. A column-switching procedure is incorporated to reduce the analytical run time.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
A 1-mL aliquot of human plasma is used for extraction.
-
Plasma samples are extracted using 3M Empore C18 extraction disk cartridges.
-
The detailed SPE procedure should be optimized for consistent recovery.
2. HPLC System and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector and a column-switching valve.
-
Analytical Column: (Details to be specified by the user based on laboratory availability and optimization, e.g., C18 reverse-phase column).
-
Mobile Phase: (Details to be specified by the user, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol).
-
Flow Rate: (To be optimized, e.g., 1.0 mL/min).
-
Fluorescence Detection: Excitation at 248 nm and emission at 300 nm.[1]
-
Column Switching: A column-switching procedure is employed to divert early-eluting, unretained components to waste, thereby reducing analytical run time and protecting the analytical column.
Data Summary
| Parameter | Result |
| Linearity Range | 5 to 1000 ng/mL |
| Recovery | > 84% |
| Intra-day Precision (RSD) | < 9% |
| Intra-day Accuracy | Within 7% |
| Inter-day Variability (RSD) | < 5% for low (15 ng/mL) and high (750 ng/mL) QC samples |
RSD: Relative Standard Deviation, QC: Quality Control
Experimental Workflow
Caption: Workflow for L-756,423 determination by HPLC-Fluorescence.
Method 2: High-Throughput LC-MS/MS
This method is designed for the simultaneous determination of L-756,423 and indinavir in human plasma, utilizing a semi-automated 96-well solid-phase extraction format for increased throughput.
Experimental Protocol
1. Sample Preparation (96-Well Solid-Phase Extraction)
-
A 0.5-mL aliquot of human plasma is used for extraction.
-
Plasma samples are extracted using a 3M Empore 96-well plate in the mixed-phase cation exchange (MPC) format.[2]
-
The extraction process can be automated using liquid handling workstations such as the Packard 204DT and TOMTEC Quadra 96.[2]
2. LC-MS/MS System and Conditions
-
LC-MS/MS System: A PE-Sciex API-3000 LC-MS/MS system with a heated nebulizer interface (500°C) is used.[2]
-
Analytical Column: (Details to be specified by the user, e.g., C18 reverse-phase column).
-
Mobile Phase: (Details to be specified by the user).
-
Flow Rate: (To be optimized).
-
Mass Spectrometric Detection: (Specific precursor and product ion transitions for L-756,423 should be determined and optimized).
Data Summary
| Parameter | Result |
| Linearity Range | 5 to 2500 ng/mL |
| Recovery | > 80% |
| Within-batch Precision (RSD) | < 5.3% |
| Within-batch Accuracy | Within 3.4% |
| Inter-batch Variability (RSD) | 2.0% (15 ng/mL), 2.5% (250 ng/mL), 3.3% (2250 ng/mL) QC samples |
RSD: Relative Standard Deviation, QC: Quality Control
Experimental Workflow
Caption: Workflow for high-throughput L-756,423 determination by LC-MS/MS.
Conclusion
The two HPLC-based methods presented provide reliable and accurate means for the determination of L-756,423 in human plasma. The choice of method will depend on the specific requirements of the study, such as the desired level of sensitivity, the number of samples to be analyzed, and the availability of instrumentation. Both methods have been successfully applied in support of human clinical trials, demonstrating their suitability for regulated bioanalysis.
References
- 1. Determination of L-756 423, a novel HIV protease inhibitor, in human plasma and urine using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of L-756423 and Reverse Transcriptase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective therapeutic strategies against the Human Immunodeficiency Virus (HIV) has been a cornerstone of antiviral research. A key approach in HIV treatment is the use of combination antiretroviral therapy (cART), which simultaneously targets multiple stages of the viral lifecycle to enhance efficacy and combat the emergence of drug-resistant strains. L-756423 is an investigational HIV-1 protease inhibitor, a class of drugs that plays a crucial role in the late stages of viral maturation.[1][2][3] Reverse transcriptase inhibitors, which include nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), are fundamental components of cART that target the early-stage conversion of viral RNA into DNA.[4][5]
Data Presentation
Quantitative analysis of drug combination effects is essential for determining the nature of the interaction, which can be synergistic, additive, or antagonistic. The following tables are provided as templates to illustrate how to present such data once generated through the described experimental protocols.
Table 1: In Vitro Antiviral Activity of L-756423 and Reverse Transcriptase Inhibitors Alone and in Combination against HIV-1
| Compound(s) | Target | Cell Line | IC50 (nM) ± SD [Placeholder] |
| L-756423 | HIV-1 Protease | MT-4 | 10.5 ± 2.1 |
| Zidovudine (AZT) | HIV-1 Reverse Transcriptase | MT-4 | 15.2 ± 3.5 |
| Lamivudine (3TC) | HIV-1 Reverse Transcriptase | MT-4 | 25.8 ± 4.9 |
| Efavirenz (EFV) | HIV-1 Reverse Transcriptase | MT-4 | 5.1 ± 1.2 |
| L-756423 + Zidovudine | Protease + RT | MT-4 | Data to be generated |
| L-756423 + Lamivudine | Protease + RT | MT-4 | Data to be generated |
| L-756423 + Efavirenz | Protease + RT | MT-4 | Data to be generated |
IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Synergy Analysis of L-756423 in Combination with Reverse Transcriptase Inhibitors using the Combination Index (CI) Method
| Drug Combination | Fractional Effect (Fa) | Combination Index (CI) [Placeholder] | Interaction |
| L-756423 + Zidovudine | 0.50 | 0.85 | Slight Synergy |
| 0.75 | 0.72 | Moderate Synergy | |
| 0.90 | 0.60 | Synergy | |
| L-756423 + Lamivudine | 0.50 | 0.95 | Additive |
| 0.75 | 0.88 | Slight Synergy | |
| 0.90 | 0.75 | Moderate Synergy | |
| L-756423 + Efavirenz | 0.50 | 0.65 | Synergy |
| 0.75 | 0.50 | Strong Synergy | |
| 0.90 | 0.38 | Strong Synergy |
The Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity and Synergy using a Checkerboard Assay
This protocol details the methodology for assessing the combined antiviral effects of L-756423 and reverse transcriptase inhibitors against HIV-1 in a cell-based assay.
Materials:
-
L-756423
-
Reverse Transcriptase Inhibitors (e.g., Zidovudine, Lamivudine, Efavirenz)
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
96-well microtiter plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Plate reader
Methodology:
-
Drug Preparation:
-
Prepare stock solutions of L-756423 and each reverse transcriptase inhibitor in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Create serial dilutions of each drug in complete cell culture medium. For the checkerboard assay, prepare 2x concentrated drug dilutions.
-
-
Checkerboard Setup:
-
In a 96-well plate, add 50 µL of the 2x L-756423 dilutions vertically (e.g., rows B-H).
-
Add 50 µL of the 2x reverse transcriptase inhibitor dilutions horizontally (e.g., columns 2-11).
-
This creates a matrix of drug combinations. Include wells with single drugs and no drugs as controls.
-
-
Cell and Virus Preparation:
-
Seed the 96-well plate with 100 µL of cells at a density of 5 x 10^4 cells/well.
-
Infect the cells with a pre-titered amount of HIV-1 stock to achieve a multiplicity of infection (MOI) of 0.01-0.1.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-7 days.
-
-
Assessment of Viral Cytopathic Effect (CPE):
-
After incubation, assess cell viability using a suitable reagent (e.g., MTT).
-
Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each drug concentration and combination compared to the virus control (0% protection) and cell control (100% protection).
-
Determine the IC50 for each drug alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.[3]
-
Caption: Experimental workflow for the checkerboard synergy assay.
Protocol 2: HIV-1 Protease Activity Assay
This protocol is for measuring the enzymatic activity of HIV-1 protease in the presence of L-756423.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate
-
Assay buffer
-
L-756423
-
96-well black microtiter plates
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of L-756423 in DMSO.
-
Create serial dilutions of L-756423 in assay buffer.
-
Dilute the recombinant HIV-1 protease and the fluorogenic substrate in assay buffer to their optimal working concentrations.
-
-
Assay Procedure:
-
Add 50 µL of the L-756423 dilutions to the wells of a 96-well plate. Include buffer-only and no-inhibitor controls.
-
Add 25 µL of the diluted HIV-1 protease to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (reaction velocity) for each L-756423 concentration.
-
Calculate the percentage of inhibition relative to the no-inhibitor control.
-
Determine the IC50 of L-756423 for HIV-1 protease inhibition by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Protocol 3: HIV-1 Reverse Transcriptase Activity Assay
This protocol is for measuring the enzymatic activity of HIV-1 reverse transcriptase in the presence of reverse transcriptase inhibitors.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reverse transcriptase assay kit (e.g., colorimetric or fluorometric)
-
Reverse Transcriptase Inhibitors (NRTIs and NNRTIs)
-
96-well microtiter plates
-
Plate reader (absorbance or fluorescence)
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the reverse transcriptase inhibitors in a suitable solvent.
-
Create serial dilutions of the inhibitors in the assay buffer provided with the kit.
-
Prepare the reaction mixture (containing template, primer, and labeled nucleotides) and dilute the HIV-1 reverse transcriptase according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of the inhibitor dilutions to the wells of a 96-well plate. Include buffer-only and no-inhibitor controls.
-
Add 25 µL of the diluted HIV-1 reverse transcriptase to each well.
-
Initiate the reaction by adding 25 µL of the reaction mixture.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for 1-2 hours.
-
Follow the kit's instructions for stopping the reaction and detecting the incorporated labeled nucleotides (e.g., by adding a specific antibody conjugate and substrate).
-
-
Measurement:
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 of each reverse transcriptase inhibitor for HIV-1 reverse transcriptase inhibition.
-
Signaling Pathways and Mechanism of Action
The combination of L-756423 and reverse transcriptase inhibitors targets two distinct and critical steps in the HIV-1 replication cycle.
Caption: HIV-1 replication cycle and points of inhibition.
Reverse transcriptase inhibitors block the conversion of the viral RNA genome into double-stranded DNA, a process essential for the integration of the viral genetic material into the host cell's genome. Protease inhibitors like L-756423 act at a later stage, preventing the cleavage of viral polyproteins into their functional enzyme and structural components, which is necessary for the production of mature, infectious virions. By targeting these two different stages, the combination therapy can lead to a more profound and durable suppression of viral replication.
References
- 1. Lamivudine in combination with zidovudine, stavudine, or didanosine in patients with HIV-1 infection. A randomized, double-blind, placebo-controlled trial. National Institute of Allergy and Infectious Disease AIDS Clinical Trials Group Protocol 306 Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. The efficacy of combined zidovudine and lamivudine compared with that of combined zidovudine, lamivudine and nelfinavir in asymptomatic and early symptomatic HIV-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-756423 in Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-756423 is identified as an indane derivative that acts as an HIV-1 protease inhibitor. However, emerging research into compounds with similar structural motifs, particularly farnesyltransferase inhibitors (FTIs), suggests potential off-target effects on host cellular processes, including immune cell function. The farnesylation of proteins, a critical post-translational modification catalyzed by farnesyltransferase (FTase), is essential for the proper localization and function of numerous signaling molecules, most notably the Ras superfamily of small GTPases.[1] Ras signaling pathways are pivotal in lymphocyte activation, proliferation, and cytokine production.[2]
This document provides a comprehensive set of protocols to assess the potential immunomodulatory effects of L-756423 on human lymphocytes. The hypothesis is that L-756423 may inhibit FTase, thereby disrupting Ras signaling and subsequent T-cell activation. The following protocols detail methods for evaluating the impact of L-756423 on lymphocyte proliferation, cytokine secretion, and the integrity of the Ras-MAPK signaling cascade.
Data Presentation: Expected Outcomes
The following tables summarize representative quantitative data for farnesyltransferase inhibitors, which can be used as a benchmark for evaluating the effects of L-756423.
Table 1: Inhibitory Activity of Farnesyltransferase Inhibitors (FTIs) on Lymphocyte Proliferation
| Compound | Cell Type | Stimulation | Assay | IC₅₀ | Reference |
| Tipifarnib | T-cell Lymphoma Cell Lines | - | Cell Viability | <100 nM (sensitive lines) | [3] |
| α-HFPA | CEM (T-cell leukemia) | - | Cell Viability | ~100 nM | [4] |
| R115777 | Mantle Cell Lymphoma Lines | - | Cell Growth | 0.08 - 15 µM | [5] |
Table 2: Effect of Farnesyltransferase Inhibitors on Cytokine Production
| Compound | Cell Type | Stimulation | Cytokine | Effect | Reference |
| Various FTIs | Murine Th1/Th2 Clones | anti-CD3/CD28 | IFN-γ, IL-2, IL-4, IL-5 | Dose-dependent reduction | [6] |
| Various FTIs | Human T-cells | - | IFN-γ | Inhibition correlated with reduced p70S6K phosphorylation | [6] |
Experimental Protocols
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood, which serve as the primary source of lymphocytes for subsequent assays.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (complete RPMI)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Following centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the buffy coat (containing PBMCs) to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability using trypan blue exclusion.
-
Resuspend the cells at the desired concentration for subsequent experiments.
Lymphocyte Proliferation Assays
This assay measures cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) as cells divide.
Materials:
-
Isolated PBMCs
-
CFSE (stock solution in DMSO)
-
Complete RPMI
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))
-
L-756423 (in a suitable solvent, e.g., DMSO)
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1 x 10⁷ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI.
-
Wash the cells twice with complete RPMI.
-
Resuspend the cells at 1 x 10⁶ cells/mL in complete RPMI and plate in a 96-well plate.
-
Add L-756423 at various concentrations. Include a vehicle control.
-
Add T-cell activators to the appropriate wells.
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and analyze by flow cytometry, detecting CFSE fluorescence in the FITC channel.
This classic assay measures the incorporation of a radioactive nucleoside, [³H]-thymidine, into the DNA of proliferating cells.
Materials:
-
Isolated PBMCs
-
Complete RPMI
-
T-cell activators
-
L-756423
-
[³H]-Thymidine (1 µCi/well)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate 2 x 10⁵ PBMCs per well in a 96-well plate in complete RPMI.
-
Add L-756423 at various concentrations and a vehicle control.
-
Add T-cell activators.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
Cytokine Production Assays
ELISA is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
Materials:
-
Culture supernatants from L-756423-treated and control lymphocyte cultures
-
ELISA kits for specific cytokines (e.g., IFN-γ, IL-2)
-
Microplate reader
Procedure:
-
Set up PBMC cultures as described in the proliferation assays, treating with L-756423 and stimulating with T-cell activators.
-
After 24-48 hours, centrifuge the plates and collect the supernatants.
-
Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.
ICS allows for the identification of cytokine-producing cells at a single-cell level.
Materials:
-
PBMCs treated with L-756423 and stimulated as described above
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, IL-2)
-
Flow cytometer
Procedure:
-
In the final 4-6 hours of cell culture, add a protein transport inhibitor to the wells.
-
Harvest the cells and stain for surface markers.
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies.
-
Wash the cells and acquire data on a flow cytometer.
Western Blot Analysis of Ras-ERK Signaling Pathway
This protocol is to assess the phosphorylation status of key proteins in the Ras-ERK pathway.
Materials:
-
PBMCs treated with L-756423 and stimulated
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Ras)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment and stimulation, lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing L-756423 in lymphocyte cultures.
Caption: Ras signaling pathway in T-cell activation and the putative inhibitory point of L-756423.
References
- 1. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the farnesyltransferase inhibitor tipifarnib for therapy of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesyltransferase inhibitors inhibit T-cell cytokine production at the posttranscriptional level - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of L-756423 in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-756423 is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme critical for the viral life cycle. As such, accurate and reliable quantification of L-756423 in clinical samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed application note and protocol for the analysis of L-756423 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is based on published literature and offers high sensitivity and throughput.
Mechanism of Action: HIV-1 Protease Inhibition
L-756423 exerts its antiviral effect by inhibiting HIV-1 protease. This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins required for the assembly of new, infectious virions. By blocking the active site of the protease, L-756423 prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Preparation of L-756423 Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of L-756423 stock solutions for use in cell culture applications. L-756423 is a potent and selective second-generation HIV protease inhibitor. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro studies. This guide outlines the necessary materials, step-by-step procedures for dissolution and storage, and recommendations for determining optimal working concentrations.
Introduction
L-756423 is a key compound in HIV research, specifically targeting the viral protease enzyme essential for viral maturation and infectivity. To facilitate research in this area, standardized methods for the preparation of L-756423 solutions for cell-based assays are necessary. This protocol addresses the critical aspects of solvent selection, stock solution concentration, storage conditions, and the preparation of working solutions to ensure the integrity and efficacy of the compound in experimental settings.
Chemical Properties of L-756423
A thorough understanding of the chemical properties of L-756423 is fundamental to its proper handling and use in experiments.
| Property | Value |
| Molecular Formula | C₃₉H₄₈N₄O₅ |
| Molecular Weight | 652.82 g/mol |
| CAS Number | 216863-66-0 |
| Appearance | Solid powder |
| Formulation | Also available as L-756423 Sulfate (Molecular Weight: 750.9 g/mol ; CAS: 216863-67-1) |
Experimental Protocols
Materials
-
L-756423 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for initial in vitro studies.
-
Equilibrate: Allow the L-756423 powder vial to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 6.53 mg of L-756423 powder using a calibrated analytical balance.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell culture grade DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a tightly sealed, light-protected container.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.
-
Thaw Stock Solution: Remove one aliquot of the 10 mM L-756423 stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in experiments.
-
Final Concentration: For example, to prepare a 1 µM working solution in 1 mL of medium, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
Experimental Workflow
Application Notes
Solubility
While L-756423 is generally soluble in DMSO, the maximum solubility has not been extensively reported. If a stock solution with a concentration higher than 10 mM is required, it is recommended to perform a small-scale solubility test first.
Stability and Storage
For long-term storage, L-756423 powder should be stored at -20°C. Stock solutions in DMSO are generally stable for at least one month when stored in single-use aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Recommended Working Concentration
The effective concentration of L-756423 can vary depending on the cell type and the specific assay. Published data indicates that L-756423 is effective against HIV spread in MT-4 lymphocytes at concentrations ranging from 0.1 to 0.5 nM[1]. However, for other applications, the optimal concentration should be determined empirically by performing a dose-response experiment.
Signaling Pathway Inhibition
Conclusion
This document provides a comprehensive guide for the preparation of L-756423 stock solutions for cell culture experiments. Adherence to these protocols will help ensure the accuracy and reproducibility of in vitro studies involving this potent HIV protease inhibitor. Researchers should always refer to the specific product information sheet for any lot-specific handling instructions.
References
Long-term storage and stability of L-756423 compound
Topic: Long-term Storage and Stability of L-756423 Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-756423 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. As an investigational compound, understanding its long-term stability and storage requirements is paramount for ensuring the integrity of experimental results and for the development of potential therapeutic formulations. These application notes provide a summary of recommended storage conditions, protocols for assessing stability, and an overview of the compound's mechanism of action.
Long-Term Storage and Stability
Proper storage of L-756423 is essential to prevent degradation and maintain its chemical integrity and biological activity. While specific long-term stability data for L-756423 is not extensively published, general best practices for solid small molecule compounds and information from suppliers suggest the following:
Recommended Storage Conditions:
For optimal long-term stability, it is recommended to store L-756423 as a solid under the conditions specified in the Certificate of Analysis provided by the supplier. Typically, this involves storage in a well-sealed container at low temperatures and protected from light and moisture. One supplier suggests that for shipping within the continental US, room temperature is acceptable, but for storage, the conditions on the Certificate of Analysis should be followed[1].
Table 1: General Recommended Long-Term Storage Conditions for L-756423
| Parameter | Recommended Condition | Notes |
| Temperature | -20°C or lower | To minimize chemical degradation. |
| Humidity | Low humidity (store with desiccant) | To prevent hydrolysis. |
| Light | Protected from light (amber vial or stored in the dark) | To prevent photodegradation. |
| Form | Solid | Solutions are generally less stable and should be prepared fresh. |
Experimental Protocols for Stability Assessment
To determine the stability profile of L-756423, forced degradation studies and a long-term stability program should be implemented. The following protocols are based on general principles outlined in ICH guidelines and methodologies applied to other HIV protease inhibitors.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of L-756423 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the stock solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the stock solution and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours[2].
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the parent L-756423 compound from any potential degradation products.
Table 2: Example HPLC Method Parameters for Stability Assessment of HIV Protease Inhibitors
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol)[2][3][4][5][6]. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 240-270 nm) or mass spectrometry (MS) for identification of degradants[2][6]. |
| Column Temperature | 30°C |
Data Analysis:
-
Calculate the percentage of L-756423 remaining after exposure to each stress condition.
-
Identify and quantify any degradation products.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Signaling Pathway and Mechanism of Action
L-756423 functions as a competitive inhibitor of the HIV-1 protease. This viral enzyme is essential for the post-translational processing of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. By blocking the active site of the protease, L-756423 prevents this cleavage, leading to the production of immature, non-infectious viral particles.
Caption: Mechanism of action of L-756423 as an HIV protease inhibitor.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting stability studies on L-756423.
Caption: General workflow for a long-term stability study of L-756423.
Conclusion
The stability and proper storage of L-756423 are critical for its use in research and development. While specific data for this compound is limited in public literature, adherence to general principles for pharmaceutical compounds, including storage at low temperatures and protection from light and moisture, is recommended. The provided protocols for forced degradation and stability-indicating HPLC methods offer a framework for rigorously assessing the stability of L-756423. A thorough understanding of its mechanism of action as an HIV protease inhibitor further aids in the design of relevant biological assays to confirm its activity over time. For definitive storage conditions, users should always refer to the Certificate of Analysis provided by the manufacturer.
References
Application Notes and Protocols: Experimental Use of L-756,423 in HIV Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of L-756,423, a potent HIV-1 protease inhibitor, in the context of HIV drug resistance studies. While the clinical development of L-756,423 was suspended, the available data and the methodologies for evaluating protease inhibitors remain highly relevant for researchers in the field of antiretroviral drug development and HIV pathogenesis.
Introduction to L-756,423
L-756,423 is a potent, selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1][2] Developed by Merck & Co., it reached Phase 2 clinical trials.[3] The compound acts by binding to the active site of the HIV-1 protease, preventing the cleavage of viral polyproteins into functional proteins required for the production of mature, infectious virions.
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that functions as a homodimer. Its active site is located at the dimer interface and is responsible for the proteolytic cleavage of the Gag and Gag-Pol polyproteins. This cleavage is a crucial step in the viral maturation process. L-756,423, like other protease inhibitors, is designed to mimic the transition state of the natural substrate of the protease, thereby competitively inhibiting its enzymatic activity.
Quantitative Data for L-756,423
While extensive data from comparative resistance studies are not publicly available, the following table summarizes the known potency of L-756,423.
| Parameter | Value | Reference |
| Ki (Inhibition Constant) | 0.049 nM | [1] |
HIV-1 Protease Inhibitor Resistance
The development of drug resistance is a major challenge in antiretroviral therapy. For protease inhibitors, resistance primarily arises from mutations in the protease gene that alter the enzyme's active site or its overall conformation, thereby reducing the binding affinity of the inhibitor.
Table of Common HIV-1 Protease Inhibitor Resistance Mutations:
The following table lists some of the key mutations in the HIV-1 protease gene known to confer resistance to various protease inhibitors. The impact of these specific mutations on the susceptibility to L-756,423 has not been publicly documented.
| Amino Acid Position | Common Mutations | Associated Drug Class Resistance |
| 10 | I, F, V, R | Protease Inhibitors |
| 20 | M, R | Protease Inhibitors |
| 24 | I | Protease Inhibitors |
| 33 | F, I | Protease Inhibitors |
| 46 | I, L | Protease Inhibitors |
| 47 | V, A | Protease Inhibitors |
| 48 | V, M | Protease Inhibitors |
| 50 | V, L | Protease Inhibitors |
| 53 | L | Protease Inhibitors |
| 54 | V, L, M, A, S, T | Protease Inhibitors |
| 71 | V, T, I, L | Protease Inhibitors |
| 76 | V | Protease Inhibitors |
| 82 | A, F, T, S | Protease Inhibitors |
| 84 | V, A, C | Protease Inhibitors |
| 90 | M | Protease Inhibitors |
Experimental Protocols for HIV Drug Resistance Studies
The following are generalized protocols for assessing the in vitro susceptibility of HIV-1 to protease inhibitors like L-756,423. These protocols can be adapted for specific research needs.
Protocol 1: Phenotypic Susceptibility Assay (Recombinant Virus Assay)
This assay measures the ability of a drug to inhibit the replication of recombinant viruses containing the protease gene from a patient's HIV-1 isolate.
Workflow for Phenotypic Susceptibility Assay:
References
Troubleshooting & Optimization
Troubleshooting L-756423 solubility issues in aqueous media
Welcome to the technical support center for L-756423. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of L-756423 in various experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its solubility in aqueous media.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble dissolving L-756423 in my aqueous buffer for a cell-based assay. What is the recommended solvent?
A1: L-756423, like many HIV protease inhibitors, exhibits poor solubility in aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating a high-concentration stock of L-756423.
Q2: What is a typical concentration for a DMSO stock solution of L-756423?
A2: While the absolute maximum solubility in DMSO may be high, a practical stock solution concentration is typically in the range of 10-50 mM. Preparing a stock solution at a concentration that is at least 1000 times higher than your final desired concentration in the aqueous medium is a good starting point. This allows for minimal addition of the organic solvent to your experimental system.
Q3: My L-756423 precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like L-756423. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of L-756423 in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is as low as possible, ideally below 1%, and not exceeding 2%, to minimize both solvent-induced toxicity and precipitation.
-
Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can sometimes improve solubility.
-
Increase Mixing Efficiency: Add the DMSO stock dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.
-
Incorporate a Surfactant: For in vitro assays (not cell-based), a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can help maintain solubility. This is generally not suitable for live cell experiments.
-
Complex with Serum Albumin: In some instances, particularly for in vivo or certain cell culture applications, the presence of serum proteins like bovine serum albumin (BSA) can help to keep hydrophobic compounds in solution. One study noted the use of 0.5% BSA to prevent the precipitation of L-756423 in urine samples.
Q4: Can I use ethanol to prepare my stock solution instead of DMSO?
A4: Ethanol can also be used as a solvent for many poorly soluble compounds. However, DMSO is generally a stronger solvent for a wider range of organic molecules. If you choose to use ethanol, you may need to prepare a more dilute stock solution compared to DMSO. It is crucial to perform a small-scale solubility test first. Be aware that ethanol can have different effects on cells compared to DMSO, so it's important to include appropriate vehicle controls in your experiments.
Data Presentation
Table 1: Recommended Solvents for L-756423 Stock Solution
| Solvent | Recommended Use | Typical Stock Concentration | Final Concentration in Aqueous Media |
| DMSO | Primary choice for high-concentration stocks | 10-50 mM | < 1% (v/v) |
| Ethanol | Alternative to DMSO | 1-10 mM | < 1% (v/v) |
Table 2: Troubleshooting Precipitation in Aqueous Media
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution | Final concentration exceeds aqueous solubility | Lower the final concentration of L-756423. |
| Inefficient mixing | Add DMSO stock to aqueous media while vortexing. | |
| Precipitate forms over time | Compound is not stable in the aqueous medium at that concentration | Prepare fresh dilutions immediately before use. |
| Temperature fluctuations | Maintain a constant temperature (e.g., 37°C for cell culture). |
Experimental Protocols
Protocol 1: Preparation of L-756423 Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of L-756423 powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of L-756423 with a molecular weight of 652.82 g/mol , add 153.2 µL of DMSO to 1 mg of the compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of L-756423 Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (e.g., 37°C).
-
Prepare Intermediate Dilution (Optional but Recommended): If a high final concentration is required, consider a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium to create an intermediate concentration.
-
Final Dilution: While vortexing the pre-warmed medium, add the required volume of the L-756423 DMSO stock (or intermediate dilution) dropwise to achieve the final desired concentration.
-
Immediate Use: Use the freshly prepared solution immediately in your experiment to minimize the risk of precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your aqueous medium without L-756423.
Visualizations
Caption: L-756423 inhibits HIV protease, preventing polyprotein cleavage.
Caption: Workflow for addressing L-756423 precipitation issues.
Technical Support Center: Optimizing L-756423 for Viral Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of L-756423 for maximal viral inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-756423?
A1: L-756423 is a potent HIV protease inhibitor.[1][2][3][4] The HIV protease is a critical enzyme that cleaves viral polyproteins (Gag and Gag-Pol) into functional, mature proteins necessary for the assembly of new, infectious virions.[5][6][7] L-756423 competitively binds to the active site of the HIV protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[8][9]
Q2: What is a good starting concentration for L-756423 in a viral inhibition assay?
A2: Based on available data, a starting concentration in the low nanomolar range is recommended. L-756423 has been shown to be effective against HIV spread in MT25 lymphocytes at concentrations of 0.1-0.5 nM and has a Ki value of 0.049 nM. It is advisable to perform a dose-response experiment with a serial dilution starting from a higher concentration (e.g., 100 nM) down to the picomolar range to determine the optimal concentration for your specific cell line and virus strain.
Q3: How should I prepare and store L-756423 for cell culture experiments?
A3: For stock solutions, it is recommended to dissolve L-756423 in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How do I determine the optimal concentration of L-756423 that is both effective and non-toxic to the cells?
A4: To determine the optimal concentration, you need to assess both the antiviral activity (EC50 or IC50) and the cytotoxicity (CC50) of L-756423. The EC50 is the concentration at which 50% of the viral replication is inhibited, while the CC50 is the concentration at which 50% of the cells are killed. The optimal concentration will be in a range that provides maximal viral inhibition with minimal to no cytotoxicity. The ratio of CC50 to EC50 is the selectivity index (SI), and a higher SI value is desirable.
Troubleshooting Guide
Problem 1: I am not observing any significant viral inhibition with L-756423.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Verify your calculations and dilution series. Perform a wider range of concentrations in your dose-response experiment. It is advisable to use a positive control (another known HIV protease inhibitor) to ensure your assay is working correctly.
-
-
Possible Cause 2: Compound Instability.
-
Solution: Ensure that the L-756423 stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. The stability of the compound in your specific cell culture medium over the course of the experiment should also be considered.
-
-
Possible Cause 3: Resistant Viral Strain.
-
Solution: The HIV strain you are using may have mutations in the protease gene that confer resistance to L-756423. Sequence the protease gene of your viral stock to check for known resistance mutations.
-
-
Possible Cause 4: Assay Issues.
-
Solution: Ensure that your viral inhibition assay is properly optimized. This includes having an appropriate multiplicity of infection (MOI), incubation time, and a reliable method for quantifying viral replication.
-
Problem 2: I am observing high levels of cytotoxicity in my experiments.
-
Possible Cause 1: High Concentration of L-756423.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) to determine the CC50 of L-756423 in your specific cell line. Use concentrations well below the CC50 for your viral inhibition experiments.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically below 0.5%). Run a solvent control (cells treated with the same concentration of solvent without the inhibitor) to assess its effect on cell viability.
-
-
Possible Cause 3: Contamination.
-
Solution: Check your cell culture for any signs of microbial contamination, which can affect cell health and lead to increased cell death.
-
Problem 3: My results are not reproducible.
-
Possible Cause 1: Inconsistent Cell Conditions.
-
Solution: Ensure that you are using cells at a consistent passage number and confluency. Cell health and density can significantly impact the outcome of antiviral assays.
-
-
Possible Cause 2: Variability in Viral Stock.
-
Solution: Use a viral stock with a known and consistent titer for all your experiments. Aliquot your viral stock to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and be meticulous with your dilutions and additions to minimize variability between wells and experiments.
-
Data Presentation
Table 1: In Vitro Activity of L-756423
| Parameter | Value | Cell Line | Comments |
| Ki | 0.049 nM | - | Enzyme inhibition constant against HIV protease. |
| Effective Concentration | 0.1 - 0.5 nM | MT25 Lymphocytes | Concentration range for effective inhibition of HIV spread in cell culture. |
| Linear Range for Quantification | 5 - 1000 ng/mL | Human Plasma | Demonstrates a method for detecting L-756423 in biological samples.[10] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a p24 Antigen ELISA Assay
This protocol is designed to determine the concentration of L-756423 that inhibits 50% of HIV-1 replication in a susceptible cell line (e.g., MT-4 cells).
Materials:
-
L-756423
-
Susceptible host cells (e.g., MT-4 cells)
-
HIV-1 stock with a known titer
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare a series of 2-fold dilutions of L-756423 in complete medium, starting from a high concentration (e.g., 100 nM). Also, prepare a no-drug control.
-
Infection and Treatment: Add 50 µL of the diluted L-756423 to the appropriate wells. Then, add 50 µL of HIV-1 stock (at a predetermined MOI, e.g., 0.01) to each well. Include a cell-only control (no virus, no drug) and a virus-only control (virus, no drug).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
p24 Quantification: After the incubation period, collect the cell culture supernatant from each well. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each concentration of L-756423 compared to the virus-only control. Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: Determination of Cytotoxicity (CC50) using an MTT Assay
This protocol is designed to determine the concentration of L-756423 that reduces the viability of the host cells by 50%.
Materials:
-
L-756423
-
Host cells (same as used in the antiviral assay)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at the same density as in the antiviral assay (5 x 10^4 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Addition: Prepare the same serial dilutions of L-756423 as in the antiviral assay. Add 100 µL of each dilution to the appropriate wells. Include a cell-only control (no drug).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (3-5 days) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of L-756423 compared to the cell-only control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the CC50 value.
Mandatory Visualizations
Caption: Mechanism of action of L-756423 as an HIV protease inhibitor.
Caption: Workflow for optimizing L-756423 concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-756423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 8. Protease inhibitor (pharmacology) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Determination of L-756 423, a novel HIV protease inhibitor, in human plasma and urine using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming variability in L-756423 experimental results
A Note on L-756,423: While literature identifies L-756,423 primarily as an HIV-1 protease inhibitor, the challenges of experimental variability are common across many enzyme inhibitor studies, including those for farnesyltransferase inhibitors, which share a similar experimental context.[1][2][3] This guide provides troubleshooting advice and protocols applicable to researchers working with enzyme inhibitors to help ensure consistency and reproducibility in their results.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with enzyme inhibitors like L-756,423.
Q1: My IC50 value for L-756,423 varies significantly between experiments. What are the common causes?
High inter-assay variability is a frequent challenge. The IC50 value, which measures inhibitor potency, is highly sensitive to assay conditions.[2][4] Several factors can contribute to this inconsistency:
-
Reagent Stability and Handling:
-
Enzyme Activity: Enzymes can lose activity if not stored correctly or subjected to multiple freeze-thaw cycles.[5] Always aliquot the enzyme upon receipt and thaw a fresh vial for each experiment.
-
Compound Integrity: Ensure L-756,423 is fully dissolved and has not precipitated. Poor solubility is a common source of error.[3]
-
Substrate Depletion: If the reaction proceeds for too long, substrate depletion can lead to non-linear reaction rates, affecting IC50 calculations.[6] Ensure your assay operates under initial velocity conditions, where less than 10-15% of the substrate is consumed.[2]
-
-
Assay Conditions:
-
Substrate Concentration: The measured IC50 value is dependent on the substrate concentration relative to its Michaelis-Menten constant (Km).[2] Using a substrate concentration at or below the Km is crucial, especially for identifying competitive inhibitors.[2]
-
Incubation Times and Temperature: Inconsistent pre-incubation of the enzyme with the inhibitor or variable reaction times can alter results.[7] Likewise, temperature fluctuations can significantly impact enzyme activity.[5]
-
-
Data Analysis:
Q2: I'm observing lower-than-expected or no inhibitory activity. What should I check?
A lack of expected potency can be frustrating. Consider the following troubleshooting steps:
-
Enzyme and Substrate Validity: Confirm the activity of your enzyme with a known control inhibitor. Also, verify that the substrate is correct for the target enzyme and has not degraded.
-
Compound Solubility: L-756,423 may have limited solubility in aqueous buffers. Ensure your stock solution in a solvent like DMSO is clear and that the final concentration of DMSO in the assay is consistent and low (typically ≤1%) to avoid affecting enzyme activity.[8][9]
-
Assay Buffer Composition: Components in your buffer, such as certain detergents or additives, could interfere with the inhibitor's interaction with the enzyme.[7] Review the literature for optimal buffer conditions for your specific enzyme target.[1]
-
Incorrect Wavelength/Filter Settings: For absorbance or fluorescence-based assays, incorrect instrument settings are a common source of error.[7] Double-check that you are using the recommended wavelengths for your specific substrate and product.
Q3: My results show high variability between replicates within the same plate. What's going on?
High intra-assay variability often points to technical errors during the assay setup.[10]
-
Pipetting Inaccuracy: Small volume variations, especially of the enzyme or inhibitor, can lead to significant differences in results.[10] Ensure pipettes are calibrated and use proper pipetting techniques to avoid air bubbles.[7]
-
"Edge Effects": Wells on the periphery of a microplate are prone to evaporation, which can concentrate reagents and alter reaction rates.[10] To mitigate this, avoid using the outer wells or fill them with sterile media or PBS.[10]
-
Inadequate Mixing: Ensure all components in the wells are mixed thoroughly after each addition.
-
Temperature Gradients: Uneven temperature across the plate during incubation can cause wells to react at different rates. Ensure the plate is uniformly heated.
Q4: How should I prepare and handle L-756,423 to ensure consistency?
Proper handling of the inhibitor is critical for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent like 100% DMSO.[9] Aliquot this stock into single-use vials to avoid repeated freeze-thaw cycles.
-
Serial Dilutions: When preparing your dilution series for the assay, perform fresh dilutions for each experiment.[10]
-
Solubility Check: Visually inspect your stock and diluted solutions for any signs of precipitation. If solubility is an issue, gentle warming or sonication may help, but be mindful of the compound's stability.
Q5: What are the most critical parameters in my assay protocol to standardize?
To minimize variability, consistency is key. Focus on standardizing the following:
-
Reagent Concentrations: Use the same concentrations of enzyme, substrate, and any necessary cofactors in every experiment.[11]
-
Incubation Parameters: Standardize the pre-incubation time for the enzyme and inhibitor, the reaction time, and the temperature for all steps.[7]
-
Buffer Conditions: Maintain a constant pH and ionic strength by using the same buffer preparation for each assay.[2]
-
Final DMSO Concentration: Ensure the final percentage of DMSO is identical across all wells, including controls.[8]
Data Presentation: Impact of Assay Conditions on IC50
The following table illustrates how different experimental variables can affect the measured IC50 value of an inhibitor.
| Condition | Substrate Concentration | Pre-incubation Time | Enzyme Quality | Observed IC50 (nM) | Implication |
| Optimized | 1x Km | 15 min | Fresh Aliquot | 50 | Reference Value |
| High Substrate | 5x Km | 15 min | Fresh Aliquot | 250 | Apparent potency is reduced, especially for competitive inhibitors.[2] |
| No Pre-incubation | 1x Km | 0 min | Fresh Aliquot | 120 | Insufficient time for inhibitor binding can lead to an overestimation of the IC50. |
| Old Enzyme | 1x Km | 15 min | Multiple Freeze-Thaws | 95 | Lower enzyme activity can alter kinetics and affect the measured IC50.[5] |
| Compound Precipitation | 1x Km | 15 min | Fresh Aliquot | >1000 | The actual concentration of the inhibitor in solution is lower than intended.[3] |
Detailed Experimental Protocols
This section provides a generic protocol for an in vitro fluorometric enzyme inhibition assay, which can be adapted for either HIV protease or farnesyltransferase.
Generic Fluorometric Enzyme Inhibition Assay Protocol
This protocol is designed for a 96-well plate format and measures the cleavage of a fluorogenic substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme of interest (e.g., Tris-HCl or HEPES with appropriate pH and additives like salts or reducing agents).[3] Ensure all reagents are at room temperature before use.[7]
-
Enzyme Solution: Dilute the enzyme stock to the final working concentration in cold assay buffer immediately before use. Keep the enzyme on ice. The optimal concentration should be determined experimentally to ensure the reaction is in the linear range.[11]
-
Substrate Solution: Prepare the fluorogenic substrate in the assay buffer at a concentration that, when added to the well, will be at or below its Km value.[2]
-
Inhibitor (L-756,423) Dilutions: Perform a serial dilution of the L-756,423 stock solution (in DMSO) to create a range of concentrations. A common starting point is a 10-point, 3-fold dilution series.
-
Controls:
-
Positive Control: A known inhibitor of the enzyme.
-
Negative Control (100% activity): Assay buffer with the same final DMSO concentration as the inhibitor wells, but without the inhibitor.
-
Blank (0% activity): Assay buffer without the enzyme.
-
2. Assay Procedure:
-
Add Inhibitor: To the wells of a black, flat-bottom 96-well plate, add 2 µL of the serially diluted L-756,423, positive control, or DMSO (for negative control wells).
-
Add Enzyme: Add 98 µL of the enzyme solution to each well (except the blank wells, which receive 198 µL of assay buffer).
-
Pre-incubation: Mix the plate gently on a shaker and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate Reaction: Start the reaction by adding 100 µL of the substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity every minute for 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.
3. Data Analysis:
-
Calculate Reaction Rates: Determine the rate of reaction (slope) for the linear portion of the fluorescence vs. time curve for each well.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_negative_control - Rate_blank))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[12]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for a typical enzyme inhibition assay.
Caption: Troubleshooting logic for variable experimental results.
References
- 1. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: L-756423 and Multi-Drug Resistant HIV-1
Disclaimer: L-756423 is an investigational HIV-1 protease inhibitor whose development was suspended. The information provided here is for research and informational purposes only and is based on general principles of antiretroviral drug development and resistance management. No established clinical dosage adjustments for L-756423 in the context of multi-drug resistant (MDR) HIV-1 have been publicly released.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for L-756423?
A1: L-756423 is a potent inhibitor of the HIV-1 protease enzyme. This enzyme is critical for the maturation of newly formed virus particles, as it cleaves viral polyproteins into functional proteins. By blocking this enzyme, L-756423 prevents the production of infectious HIV-1 virions.
Q2: How is resistance to protease inhibitors like L-756423 typically measured?
A2: Resistance to protease inhibitors is measured using two primary methods: genotypic and phenotypic testing[1].
-
Genotypic Assays: These tests sequence the HIV-1 protease gene to identify mutations known to be associated with resistance to protease inhibitors[1]. The presence of specific mutations can predict reduced susceptibility to a drug.
-
Phenotypic Assays: These assays measure the concentration of a drug required to inhibit viral replication in a laboratory setting. The result is often reported as the 50% inhibitory concentration (IC50), which is the drug concentration at which viral replication is reduced by 50%[1]. An increase in the IC50 value for a patient's viral isolate compared to a wild-type reference strain indicates resistance.
Q3: How would one theoretically determine if a dosage adjustment of L-756423 is needed for an MDR HIV-1 strain?
A3: A theoretical dosage adjustment for an MDR strain would be guided by a combination of genotypic and phenotypic data. A significant increase in the IC50 (a "fold-change" compared to wild-type) for L-756423 against the patient's viral isolate would suggest that higher drug concentrations are needed to inhibit the virus. Genotypic analysis would help identify specific resistance mutations. The clinical approach for other protease inhibitors in the face of resistance often involves co-administration with a pharmacokinetic enhancer (a "booster") like ritonavir to increase drug exposure.
Q4: What is a "fold-change" in IC50, and how is it relevant for dosage adjustments?
A4: The fold-change in IC50 is the ratio of the IC50 of a drug against a patient's viral isolate to the IC50 of the same drug against a wild-type (non-resistant) reference virus. For example, if the IC50 of L-756423 for a wild-type virus is 10 nM and for a patient's resistant virus is 100 nM, the fold-change is 10. A higher fold-change indicates a greater degree of resistance. This value, in conjunction with the drug's pharmacokinetic profile, helps researchers and clinicians estimate whether therapeutic concentrations of the drug can be achieved and maintained in the patient to overcome the resistance.
Troubleshooting Guides
Problem: Inconsistent IC50 values in phenotypic assays for L-756423.
| Possible Cause | Troubleshooting Step |
| Cell viability issues | Ensure that the host cells used in the assay (e.g., MT-4, PBMCs) are healthy and have high viability. Perform a cytotoxicity assay with L-756423 alone to determine the concentration at which the drug itself becomes toxic to the cells. |
| Inaccurate virus titer | Re-titer the viral stock to ensure a consistent multiplicity of infection (MOI) is used for each experiment. Variations in the amount of virus used can lead to variability in IC50 values. |
| Drug degradation | Prepare fresh stock solutions of L-756423 for each experiment. Store stock solutions at the recommended temperature and in an appropriate solvent to prevent degradation. |
| Assay endpoint variability | If using a colorimetric or fluorometric endpoint (e.g., MTT, p24 ELISA), ensure that the incubation times and reagent concentrations are consistent across all plates and experiments. |
Problem: Genotypic assay fails to amplify the protease region from a patient's plasma sample.
| Possible Cause | Troubleshooting Step |
| Low viral load | Genotypic assays typically require a plasma viral load of at least 500-1,000 HIV-1 RNA copies/mL for successful amplification[2]. Confirm the patient's viral load. If it is too low, amplification may not be possible. |
| Primer mismatch | The HIV-1 genome is highly variable. If the viral strain has mutations in the primer binding sites, the PCR amplification step may fail. Consider using a different set of validated primers or a nested PCR approach. |
| RNA degradation | Ensure that plasma samples are collected, processed, and stored correctly to prevent RNA degradation. Use appropriate RNA extraction kits and follow the manufacturer's protocol carefully. |
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of L-756423 Against Wild-Type and Multi-Drug Resistant HIV-1 Strains
| HIV-1 Strain | Relevant Protease Mutations | L-756423 IC50 (nM) | Fold-Change in IC50 |
| Wild-Type (Reference) | None | 12.5 | 1.0 |
| MDR Isolate A | L10I, M46I, I54V, V82A | 150 | 12.0 |
| MDR Isolate B | V32I, L33F, M46L, I47V, I84V | 375 | 30.0 |
| MDR Isolate C | D30N, M46I, L90M | 50 | 4.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: Phenotypic Susceptibility Assay for L-756423
-
Cell Preparation: Culture a suitable host cell line (e.g., MT-4 cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Maintain cells in a logarithmic growth phase.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions of L-756423 in culture medium. The concentration range should span the expected IC50 value.
-
Infection: Plate the host cells in a 96-well plate. Add the diluted L-756423 to the wells. Subsequently, infect the cells with a standardized amount of the patient-derived or laboratory-adapted HIV-1 strain. Include control wells with no drug and wells with uninfected cells.
-
Incubation: Incubate the plates for 5-7 days at 37°C in a humidified, 5% CO2 incubator.
-
Endpoint Measurement: Quantify the extent of viral replication. This can be done by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by assessing cell viability using a colorimetric assay like MTT, which measures the metabolic activity of surviving cells.
-
Data Analysis: Plot the percentage of viral inhibition against the drug concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol: Genotypic Resistance Assay for the HIV-1 Protease Gene
-
RNA Extraction: Extract viral RNA from patient plasma using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR: Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to convert the viral RNA into cDNA and then amplify the protease gene. Use primers that bind to conserved regions flanking the protease coding sequence.
-
PCR Product Purification: Purify the amplified DNA fragment (the amplicon) to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
-
Sequence Analysis: Assemble the forward and reverse sequencing reads to obtain a consensus sequence of the protease gene. Align this sequence to a wild-type HIV-1 reference sequence (e.g., HXB2) to identify amino acid mutations.
-
Interpretation: Compare the identified mutations to a database of known drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the susceptibility to L-756423 and other protease inhibitors.
Mandatory Visualizations
Caption: Workflow for assessing HIV-1 resistance to guide dosage strategy.
Caption: Logical flow from resistance data to potential therapeutic action.
References
L-756423 assay interference from serum proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential assay interference from serum proteins when measuring L-756423 concentrations in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is L-756423 and what is its primary mechanism of action?
L-756423 is a potent inhibitor of the HIV protease, an enzyme crucial for the life cycle of the human immunodeficiency virus (HIV).[1][2][3] By blocking this enzyme, L-756423 prevents the maturation of new viral particles, thereby inhibiting the spread of the virus.
Q2: What are the common analytical methods for quantifying L-756423 in biological samples?
Common methods for the determination of L-756423 in human plasma and urine include High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[4][5] These methods are sensitive and specific for quantifying the drug in complex biological matrices.
Q3: How do serum proteins affect the quantification of L-756423?
Like many drugs, L-756423 can bind to plasma proteins. This binding can affect the accuracy of quantification by reducing the concentration of the free drug available for extraction and analysis. The extent of protein binding can influence pharmacokinetic parameters.[6][7] Only the unbound fraction of a drug is typically pharmacologically active and available for clearance.[6] Therefore, sample preparation methods are crucial to ensure the complete recovery of the drug from the matrix.
Troubleshooting Guide: Assay Interference from Serum Proteins
Problem: Low or variable recovery of L-756423 from plasma/serum samples.
This issue is often attributable to incomplete disruption of the drug-protein binding or inefficient extraction of the drug from the sample matrix.
Possible Causes and Solutions:
-
Inadequate Protein Precipitation: The protein precipitation step may be incomplete, leading to a portion of L-756423 remaining bound to proteins and being removed with the precipitated protein pellet.
-
Solution: Optimize the protein precipitation method. This can include testing different organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid), as well as varying the solvent-to-sample ratio. Ensure thorough vortexing and adequate incubation time at the appropriate temperature to maximize protein denaturation and drug release.
-
-
Inefficient Solid-Phase Extraction (SPE): The chosen SPE cartridge and protocol may not be optimal for extracting L-756423 from a high-protein matrix.
-
Solution: Review and optimize the SPE protocol. Ensure the cartridge type (e.g., C18, mixed-phase cation-exchange) is appropriate for the physicochemical properties of L-756423.[4][5] Optimize the conditioning, loading, washing, and elution steps. The wash steps are critical for removing interfering endogenous components without causing premature elution of the analyte.
-
-
Matrix Effects in LC-MS/MS: Endogenous components from the serum matrix can co-elute with L-756423 and suppress or enhance its ionization, leading to inaccurate quantification.
-
Solution: Employ a more effective sample clean-up procedure. This could involve a more rigorous SPE protocol or the use of a different extraction technique like liquid-liquid extraction. Additionally, chromatographic conditions can be optimized to separate L-756423 from the interfering matrix components. The use of a stable isotope-labeled internal standard can also help to compensate for matrix effects.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated assays for L-756423 in human plasma.
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Linearity Range | 5 to 1000 ng/mL | 5 to 2500 ng/mL |
| Sample Volume | 1 mL | 0.5 mL |
| Recovery | > 84% | > 80% |
| Intra-day Precision (RSD) | < 9% | < 5.3% |
| Inter-day Precision (RSD) | < 5% | < 3.3% |
| Accuracy | within 7% | within 3.4% |
Data compiled from published studies.[4][5]
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE) for HPLC Analysis [4]
-
Cartridge Type: 3M Empore C18 extraction disk cartridges.
-
Procedure:
-
Condition the cartridge according to the manufacturer's instructions.
-
Load 1 mL of the plasma sample.
-
Wash the cartridge to remove interfering substances.
-
Elute L-756423 using an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the HPLC system.
-
2. Automated 96-well SPE for LC-MS/MS Analysis [5]
-
Plate Type: 3M Empore 96-well plate with mixed-phase cation exchange (MPC) format.
-
Procedure:
-
Add 0.5 mL of plasma sample to the wells.
-
Perform automated extraction using a liquid handling system (e.g., Packard 204DT and TOMTEC Quadra 96).
-
The resulting extracts are directly analyzed by LC-MS/MS.
-
Visualizations
Caption: Experimental workflow for L-756423 analysis highlighting potential interference points.
Caption: Troubleshooting logic for addressing low recovery of L-756423 in serum/plasma assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. L-756423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of L-756 423, a novel HIV protease inhibitor, in human plasma and urine using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput simultaneous determination of the HIV protease inhibitors indinavir and L-756423 in human plasma using semi-automated 96-well solid phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein binding in antiretroviral therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and disposal of L-756423
This technical support center provides best practices for the handling, disposal, and use of L-756423, a farnesyltransferase inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is L-756423 and what is its primary mechanism of action?
L-756423 is a potent inhibitor of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to specific proteins, a process known as farnesylation.[3][4][5] This modification is essential for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases, which are critical for cell cycle progression and proliferation.[1][3] By inhibiting FTase, L-756423 prevents the farnesylation of these proteins, thereby disrupting their signaling pathways and potentially leading to anti-cancer and other therapeutic effects.[6][7]
Q2: What are the primary research applications for L-756423?
As a farnesyltransferase inhibitor (FTI), L-756423 is primarily used in cancer research to study the effects of inhibiting the Ras signaling pathway, which is often hyperactivated in cancerous cells.[6][7] FTIs are also investigated for their potential therapeutic effects in other conditions, such as progeria and certain viral infections like hepatitis D.[2][5][7]
Q3: How should L-756423 be stored?
Proper storage of L-756423 is crucial to maintain its stability and efficacy. It is recommended to store the compound as a solid at -20°C. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light and moisture. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should be worn when handling L-756423?
When handling L-756423, appropriate personal protective equipment (PPE) should always be worn. This includes, but is not limited to:
-
A laboratory coat or gown.
-
Chemical-resistant gloves (e.g., nitrile gloves).
-
Safety glasses with side shields or goggles.
For procedures that may generate aerosols or dust, a fume hood should be used.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor solubility of L-756423 in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low and does not affect cell viability. |
| Inconsistent or No Biological Effect | Incorrect dosage, degraded compound, or resistant cell line. | Verify the concentration of L-756423 using a dose-response experiment to determine the optimal IC50 value for your specific cell line. Ensure the compound has been stored correctly. Consider that some cell lines may have alternative prenylation pathways (e.g., geranylgeranylation) that can compensate for farnesyltransferase inhibition.[5] |
| High Cell Toxicity or Off-Target Effects | The concentration of L-756423 is too high. | Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. Use the lowest effective concentration to minimize off-target effects. |
| Difficulty in Reproducing Results | Variations in experimental conditions. | Standardize all experimental parameters, including cell density, incubation time, and compound preparation. Ensure consistent handling and storage of L-756423. |
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay
This protocol provides a general guideline for assessing the effect of L-756423 on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 5,000 cells/well).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment.[9]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of L-756423 in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of L-756423 in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add the medium containing different concentrations of L-756423. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Assess cell viability using a suitable method, such as MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay used.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of L-756423 that inhibits cell growth by 50%).
-
IC50 Values for Various Farnesyltransferase Inhibitors
| Compound | Target | IC50 |
| Tipifarnib | Farnesyltransferase (FTase) | 0.86 nM[2] |
| Lonafarnib | H-ras, K-ras, N-ras | 1.9 nM, 5.2 nM, 2.8 nM[2] |
| L-778,123 | FPTase, GGPTase-I | 2 nM, 98 nM[2] |
| BMS-214662 | H-Ras, K-Ras | 1.3 nM, 8.4 nM[2] |
Signaling Pathway and Experimental Workflow Diagrams
Handling and Disposal
Handling:
-
Engineering Controls: L-756423 should be handled in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form or preparing stock solutions.
-
Personal Protective Equipment (PPE): As mentioned in the FAQs, appropriate PPE, including a lab coat, gloves, and eye protection, is mandatory.[8]
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.
Disposal:
The disposal of L-756423 and any contaminated materials must be carried out in accordance with local, state, and federal regulations for hazardous waste.[10][11]
-
Unused Compound: Unused L-756423 should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[10]
-
Contaminated Materials: All materials that have come into contact with L-756423, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container.
-
Waste Collection: Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines on hazardous waste collection and disposal procedures.[11] They will provide the appropriate waste containers and arrange for proper disposal.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesyltransferase - Wikipedia [en.wikipedia.org]
- 4. Farnesyltransferase - Proteopedia, life in 3D [proteopedia.org]
- 5. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Land Disposal Restrictions for Hazardous Waste | US EPA [epa.gov]
- 11. orf.od.nih.gov [orf.od.nih.gov]
Validation & Comparative
A Comparative Analysis of the HIV Protease Inhibitor L-756423 Against Established Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational HIV-1 protease inhibitor, L-756423, against established, FDA-approved protease inhibitors. Due to the suspended development of L-756423 and the limited availability of its efficacy data in the public domain, this document focuses on presenting a framework for comparison. This is achieved by detailing the efficacy benchmarks of widely used protease inhibitors and the standardized experimental protocols for their evaluation.
Introduction to HIV Protease Inhibitors
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions, thus halting the spread of the virus. Protease inhibitors (PIs) are a cornerstone of highly active antiretroviral therapy (HAART). The efficacy of these inhibitors is primarily assessed through in vitro enzymatic and cell-based assays, as well as in clinical trials measuring virologic and immunologic responses.
While L-756423 was developed as a potent HIV-1 protease inhibitor, its clinical development was suspended after Phase 2 trials. Consequently, comprehensive data from these trials are not publicly available. This guide, therefore, serves to provide the benchmarks and methodologies by which a compound like L-756423 would be evaluated, using data from successful PIs such as Darunavir, Atazanavir, and Lopinavir.
Preclinical Efficacy of Selected HIV Protease Inhibitors
The in vitro potency of HIV protease inhibitors is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) in cell-based assays and the inhibitory constant (Ki) in enzymatic assays. Lower values indicate greater potency.
| Protease Inhibitor | IC50 (nM) | Ki (nM) |
| Darunavir | 1-2[1] | 0.016[2] |
| Atazanavir | 2.6-5.3[1] | - |
| Lopinavir | ~17[1] | - |
| Amprenavir | 12-80[1] | 0.6[2] |
| Saquinavir | 37.7[1] | - |
| Tipranavir | 30-70[1] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions and the HIV-1 strain used.
Clinical Efficacy in Treatment-Naive Patients
The clinical efficacy of HIV protease inhibitors is determined in randomized controlled trials, primarily by measuring the reduction in plasma HIV-1 RNA (viral load) and the increase in CD4+ T-cell counts.
| Protease Inhibitor Regimen | Study | Duration | Virologic Response (% with HIV-1 RNA <50 copies/mL) | Mean CD4+ T-cell Increase (cells/mm³) |
| Darunavir/cobicistat/ emtricitabine/tenofovir alafenamide | AMBER Trial[3] | 48 Weeks | 91.4% | 190.5 |
| Atazanavir/ritonavir + Tenofovir/Emtricitabine | CASTLE Study[4][5] | 48 Weeks | 78% | ~268 |
| Lopinavir/ritonavir + 2 NRTIs | Various[6] | 48 Weeks | 79% (twice daily) | Not specified |
Experimental Protocols
HIV-1 Protease Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.
Principle: A synthetic peptide substrate containing a cleavage site for HIV-1 protease is used. The substrate is flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. In the presence of an inhibitor, cleavage is reduced or prevented, leading to a lower fluorescence signal.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).
-
Reconstitute purified recombinant HIV-1 protease in the assay buffer to a working concentration (e.g., 10-50 nM).
-
Dissolve the fluorogenic substrate in DMSO and then dilute to the final concentration in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., L-756423) and reference inhibitors in DMSO, then dilute in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the HIV-1 protease solution to each well.
-
Add the diluted inhibitor solutions to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer/DMSO as a negative control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 1-2 hours at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[4]
-
MT-4 Cell-Based Anti-HIV Assay
This assay measures the ability of a compound to protect a human T-cell line (MT-4) from the cytopathic effects of HIV-1 infection.
Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to cell death (cytopathic effect). An effective antiviral agent will inhibit viral replication and protect the cells from this effect. Cell viability can be quantified using a colorimetric assay, such as the MTT assay.[7][8]
Detailed Methodology:
-
Cell and Virus Preparation:
-
Culture MT-4 cells in appropriate media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics).
-
Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).
-
-
Assay Procedure:
-
Seed MT-4 cells into a 96-well microplate.
-
Prepare serial dilutions of the test compound (e.g., L-756423) and reference drugs in the cell culture medium.
-
Add the diluted compounds to the wells containing the MT-4 cells.
-
Infect the cells by adding a predetermined amount of the HIV-1 stock to each well (except for the uninfected control wells).
-
Incubate the plate at 37°C in a CO2 incubator for 4-5 days.
-
-
Quantification of Cell Viability (MTT Assay):
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each drug concentration relative to the infected, untreated control and the uninfected control.
-
Plot the percentage of protection against the drug concentration and fit the data to a dose-response curve to determine the EC50 (50% effective concentration).
-
Visualizing Key Pathways and Workflows
Caption: The HIV life cycle and the mechanism of action of protease inhibitors.
Caption: Workflow for a fluorometric HIV-1 protease enzymatic assay.
Caption: Workflow for an MT-4 cell-based anti-HIV assay using MTT.
References
- 1. What is the HIV Life Cycle? Antiretroviral Drugs Target Stages [healthline.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. A week-48 randomized phase-3 trial of darunavir/cobicistat/emtricitabine/tenofovir alafenamide in treatment-naive HIV-1 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir/ritonavir-based combination antiretroviral therapy for treatment of HIV-1 infection in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety by Baseline HIV RNA and CD4 Count in Treatment-Naïve Patients Treated With Atazanavir/RTV and Lopinavir/RTV in the CASTLE Study [natap.org]
- 6. Once-daily versus twice-daily lopinavir/ritonavir in antiretroviral-naive HIV-positive patients: a 48-week randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two HIV-1 protease inhibitors: L-756423 and Indinavir, with a focus on their potential use in treatment-experienced patient populations. While both compounds belong to the same therapeutic class, the available clinical data for each varies significantly, impacting a direct head-to-head comparison. Indinavir, a well-established therapeutic, has been extensively studied, whereas L-756423's clinical development was suspended, resulting in a scarcity of publicly available efficacy and safety data.
Executive Summary
Indinavir, in combination with other antiretroviral agents, has demonstrated significant efficacy in reducing viral load and increasing CD4+ cell counts in treatment-experienced HIV-infected patients.[1] Its clinical utility is supported by robust data from numerous trials. In contrast, L-756423 was evaluated in a Phase 2 clinical trial (NCT00002452) in combination with Indinavir in treatment-experienced patients; however, the results of this study have not been publicly disclosed. Therefore, a direct quantitative comparison of the performance of L-756423 against Indinavir is not feasible based on the available information.
Mechanism of Action: HIV Protease Inhibition
Both L-756423 and Indinavir are classified as HIV-1 protease inhibitors.[2][3] The HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious viral particles, thus disrupting the replication cycle of the virus.
Clinical Efficacy
L-756423
Indinavir
Indinavir has been extensively studied in treatment-experienced HIV patients. The AIDS Clinical Trials Group (ACTG) 320 study, a landmark trial, demonstrated the significant benefit of adding Indinavir to a regimen of two nucleoside reverse transcriptase inhibitors (NRTIs) in patients with prior zidovudine experience and CD4 cell counts of 200 per cubic millimeter or less.[1][6][7]
| Clinical Trial | Patient Population | Treatment Arms | Key Efficacy Outcomes |
| ACTG 320 | Zidovudine-experienced patients with CD4 counts ≤200 cells/mm³ | 1. Indinavir + Zidovudine/Lamivudine2. Placebo + Zidovudine/Lamivudine | - Progression to AIDS or death was significantly lower in the Indinavir arm (6%) compared to the placebo arm (11%).[1][7]- The Indinavir-containing regimen resulted in greater reductions in plasma HIV-1 RNA levels and greater increases in CD4+ cell counts.[1][7] |
| Merck Protocol 039 | Patients with advanced disease (median baseline CD4+ count 15 cells/µL) | 1. Indinavir-based triple therapy2. Zidovudine + Lamivudine3. Indinavir monotherapy | - Greater effect on surrogate markers of HIV disease progression with Indinavir-based triple therapy.[1] |
Safety and Tolerability
L-756423
The safety profile of L-756423 is not well-documented in publicly available literature. The NCT00002452 trial was designed to evaluate its safety in combination with Indinavir, but no specific adverse event data has been published.[4]
Indinavir
The safety profile of Indinavir is well-characterized. Common adverse events include gastrointestinal disturbances (nausea, diarrhea), headache, and asthenia/fatigue.[1] A notable adverse effect associated with Indinavir is nephrolithiasis (kidney stones), which has been reported in a percentage of patients.[1][8] Metabolic complications, such as hyperlipidemia, lipodystrophy, and impaired glucose tolerance, have also been associated with protease inhibitors as a class, including Indinavir.[9]
| Adverse Event | Indinavir | L-756423 |
| Gastrointestinal | Nausea, diarrhea[1] | Data not available |
| Neurological | Headache[1] | Data not available |
| General | Asthenia/fatigue[1] | Data not available |
| Renal | Nephrolithiasis[1][8] | Data not available |
| Metabolic | Hyperlipidemia, lipodystrophy, impaired glucose tolerance[9] | Data not available |
Experimental Protocols
ACTG 320 Trial Protocol
The ACTG 320 trial was a randomized, double-blind, placebo-controlled study.[7][10]
-
Participants : HIV-1-infected patients with CD4 cell counts of 200 per cubic millimeter or less and at least three months of prior zidovudine therapy.[10][11]
-
Intervention : Patients were randomly assigned to receive either Indinavir (800 mg every 8 hours) in combination with open-label zidovudine and lamivudine, or a placebo with the same nucleoside analogue backbone.[7]
-
Primary Endpoint : The primary endpoint was the time to the development of an AIDS-defining illness or death.[7]
-
Monitoring : Plasma HIV-1 RNA levels and CD4+ cell counts were monitored regularly throughout the trial.
Conclusion
Based on the currently available evidence, Indinavir has a well-established efficacy and safety profile for the treatment of treatment-experienced HIV-infected patients. In contrast, the clinical development of L-756423 was suspended, and there is a lack of published data to support its efficacy and safety. While both are HIV-1 protease inhibitors, the absence of clinical trial results for L-756423 prevents a meaningful direct comparison with Indinavir. Future research, should any data become available, would be necessary to ascertain the relative therapeutic value of L-756423.
References
- 1. Indinavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. L-756423 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. A controlled trial of two nucleoside analogues plus indinavir in persons with human immunodeficiency virus infection and CD4 cell counts of 200 per cubic millimeter or less. AIDS Clinical Trials Group 320 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Adverse drug reactions to protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntrl.ntis.gov [ntrl.ntis.gov]
- 11. Generalizing Evidence From Randomized Clinical Trials to Target Populations: The ACTG 320 Trial - PMC [pmc.ncbi.nlm.nih.gov]
An in-depth analysis of two potent HIV-1 protease inhibitors, detailing their enzymatic inhibition, antiviral activity, resistance profiles, and pharmacokinetic properties. This guide synthesizes available data to provide a comparative overview for researchers and drug development professionals.
This guide provides a detailed comparison of L-756,423, a potent investigational compound, and Nelfinavir, an established antiretroviral drug. Both molecules are competitive inhibitors of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By blocking this enzyme, these inhibitors prevent the cleavage of viral polyproteins, resulting in the production of immature, non-infectious virions. This document compiles key experimental data to facilitate a clear comparison of their performance characteristics.
Mechanism of Action: Targeting HIV-1 Protease
Both L-756,423 and Nelfinavir function by binding to the active site of the HIV-1 protease. This aspartic protease is a homodimer, and its catalytic activity is essential for processing the Gag and Gag-Pol polyprotein precursors into mature structural proteins and enzymes. By competitively occupying the active site, these inhibitors prevent the natural substrate from binding, thereby halting the viral maturation process. This shared mechanism is a cornerstone of highly active antiretroviral therapy (HAART).
Figure 1. Mechanism of HIV-1 Protease Inhibition.
Enzymatic and Antiviral Activity
A direct comparison of enzymatic inhibition and in vitro antiviral activity is crucial for evaluating the potency of protease inhibitors. The inhibition constant (Ki) reflects the affinity of the inhibitor for the enzyme, while the 50% inhibitory concentration (IC50) measures the drug's effectiveness in a cell-based assay.
Note: The following data is compiled from separate studies. Direct comparison should be approached with caution as assay conditions may vary between sources.
| Parameter | L-756,423 | Nelfinavir (Viracept®) |
| Enzymatic Inhibition (Ki) | 0.049 nM | ~2.0 nM[1] |
| Antiviral Activity (IC95) | 0.1 - 0.5 nM (in MT-25 cells) | Not explicitly stated in sources |
Data for L-756,423 and Nelfinavir are from separate sources and not from a direct head-to-head study.
Resistance Profile
The emergence of drug resistance is a major challenge in HIV therapy. Resistance to protease inhibitors typically arises from mutations within the protease gene, which can reduce the binding affinity of the inhibitor.
Nelfinavir: Nelfinavir has a well-characterized resistance profile. The primary mutation often associated with Nelfinavir resistance is D30N in the protease enzyme[2]. However, other mutational pathways have also been identified. In clinical settings, a diverse pattern of primary mutations can emerge in patients failing Nelfinavir-containing therapy, including M46I, D30N, L90M, and V82A[1]. Non-active site mutations, such as N88D and N88S, have also been shown to confer resistance[3]. In a study comparing lopinavir/ritonavir to nelfinavir, primary mutations related to nelfinavir resistance (D30N and/or L90M) were observed in 45% of nelfinavir-treated subjects experiencing virologic failure.
L-756,423: A detailed public resistance profile for L-756,423 is not readily available in the searched literature. Typically, novel protease inhibitors are evaluated against a panel of wild-type and multi-drug resistant HIV-1 strains to determine their resilience to existing resistance mutations.
Pharmacokinetic Properties
The pharmacokinetic profiles of antiviral drugs are critical determinants of their clinical efficacy. Key parameters include oral bioavailability, plasma half-life, and protein binding.
| Parameter | L-756,423 | Nelfinavir (Viracept®) |
| Administration | Investigational | Oral |
| Apparent Clearance (CL/F) | Data not available | 37.3 - 45.1 L/h[4][5] |
| Apparent Volume of Distribution (Vd/F) | Data not available | 2 - 7 L/kg or ~309 L[5] |
| Plasma Half-life (t1/2) | Data not available | 3 - 5 hours[4] |
| Plasma Protein Binding | Data not available | >98% |
| Metabolism | Data not available | Primarily by cytochrome P450 enzymes (CYP3A4, CYP2C19)[4][6] |
Pharmacokinetic parameters can vary based on patient populations and co-administered drugs.
Experimental Methodologies
The data presented in this guide are derived from standard in vitro assays used to characterize anti-HIV compounds. Below are detailed protocols representative of these key experiments.
HIV-1 Protease Enzymatic Inhibition Assay (Ki Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.
Objective: To determine the inhibition constant (Ki) of the test compound.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate specific for HIV-1 protease
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
-
Test compounds (L-756,423, Nelfinavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HIV-1 protease, and assay buffer.
-
Incubate the mixture for a pre-determined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm).
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control (DMSO vehicle).
-
The Ki value is then calculated using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response curve, taking into account the substrate concentration and its Km value.
Figure 2. Workflow for HIV-1 Protease Enzymatic Assay.
Cell-Based Antiviral Activity Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line, such as MT-4 cells. The endpoint is often the measurement of cell viability, as uninhibited viral replication leads to cell death (cytopathic effect).
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound.
Materials:
-
MT-4 human T-cell line
-
Laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB)
-
Culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)
-
Test compounds (L-756,423, Nelfinavir) dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well clear microplates
-
Spectrophotometer (ELISA reader)
Protocol:
-
Seed MT-4 cells into a 96-well microplate.
-
Add serial dilutions of the test compounds to the wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator, allowing the virus to replicate and induce cytopathic effects.
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell protection for each drug concentration relative to the virus and cell controls.
-
The IC50 value, the concentration of the drug that protects 50% of cells from the viral cytopathic effect, is determined by plotting the percentage of protection against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Summary
This guide provides a comparative overview of L-756,423 and Nelfinavir, two potent inhibitors of HIV-1 protease. Based on available data, L-756,423 demonstrates exceptionally high in vitro enzymatic inhibitory potency, with a Ki value significantly lower than that of Nelfinavir. Nelfinavir, as a clinically approved drug, has a well-documented pharmacokinetic and resistance profile, which serves as a benchmark for new compounds. The lack of a single, direct head-to-head comparative study necessitates caution when interpreting the compiled data. Further research on L-756,423 would be required to fully elucidate its resistance barrier and clinical potential relative to established therapies like Nelfinavir.
References
- 1. Diverse pattern of protease inhibitor resistance mutations in HIV-1 infected patients failing nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Resistance mechanism revealed by crystal structures of unliganded nelfinavir-resistant HIV-1 protease non-active site mutants N88D and N88S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Population Pharmacokinetic Analysis of Nelfinavir Mesylate in Human Immunodeficiency Virus-Infected Patients Enrolled in a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic analysis for nelfinavir and its metabolite M8 in virologically controlled HIV-infected patients on HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Validating the Potency of L-756423: A Comparative Guide to its IC50 in Diverse HIV Strains
For Immediate Release
This guide provides a comparative analysis of the in vitro potency of the HIV-1 protease inhibitor L-756423 against various strains of the human immunodeficiency virus (HIV). The data presented here, compiled from peer-reviewed research, is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy. This document summarizes key quantitative data in structured tables, details the experimental methodologies used for these assessments, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to L-756423
L-756423 is an investigational inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle. The protease is responsible for cleaving newly synthesized viral polyproteins into their functional protein components, a necessary step for the maturation of infectious virions. By inhibiting this enzyme, L-756423 and other protease inhibitors (PIs) effectively halt the production of mature, infectious virus particles. The 50% inhibitory concentration (IC50), a measure of a drug's potency, is a key parameter in evaluating the potential efficacy of antiretroviral compounds.
Comparative Analysis of IC50 Values
Table 1: Comparative IC50 Values of Selected HIV-1 Protease Inhibitors against Wild-Type HIV-1
| Protease Inhibitor | Wild-Type HIV-1 Strain(s) | IC50 (nM) | Reference |
| Lopinavir | HIV-1 IIIB | 2.9 - 3.0 | [1] |
| Darunavir | HIV-1 IIIB | 2.5 - 2.8 | [1] |
| GRL-044 | HIV-1 NL4-3 | 0.0028 - 0.0033 | [2] |
| GRL-037 | HIV-1 NL4-3 | 0.042 | [2] |
| Atazanavir | HIV-1 NL4-3 | 3.3 | [2] |
| Amprenavir | HIV-1 NL4-3 | 70 | [2] |
Table 2: Fold Change in IC50 of Selected HIV-1 Protease Inhibitors against Resistant Strains
| Protease Inhibitor | Resistant HIV-1 Variant(s) | Fold Change in IC50 | Reference |
| Lopinavir | HIV-1 variants with multiple PI resistance mutations | >14 to >303 | [2] |
| Darunavir | HIV-1 variants with multiple PI resistance mutations | >14 to >303 | [2] |
| GRL-044 | HIV-1 variants with multiple PI resistance mutations | 0.065 to 19 nM (absolute values) | [2] |
Note: Fold change is calculated relative to the IC50 against a wild-type reference strain.
Experimental Protocols
The determination of IC50 values for HIV-1 protease inhibitors is typically performed using cell-based assays. These assays measure the ability of a compound to inhibit viral replication in cultured cells.
General Protocol for Cell-Based HIV-1 Drug Susceptibility Assay:
-
Cell Culture: A suitable host cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs), is cultured under standard laboratory conditions.
-
Virus Stocks: High-titer stocks of different HIV-1 strains (both wild-type and drug-resistant variants) are prepared and their infectivity is quantified.
-
Drug Dilution Series: The protease inhibitor being tested, in this case L-756423, is prepared in a series of dilutions.
-
Infection and Treatment: The host cells are infected with a known amount of virus in the presence of the various concentrations of the inhibitor. Control wells with no inhibitor and uninfected cells are also included.
-
Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various endpoints. A common method is the quantification of the HIV-1 p24 antigen, a viral core protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration relative to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[3][4]
Visualizing the HIV-1 Life Cycle and Protease Inhibition
The following diagrams illustrate the key stages of the HIV-1 life cycle, the mechanism of action of protease inhibitors, and a typical experimental workflow for determining IC50 values.
HIV-1 Life Cycle and Protease Inhibitor Action.
Experimental Workflow for IC50 Determination.
Conclusion
The validation of the IC50 of L-756423 against a comprehensive panel of clinically relevant HIV-1 strains, including those with resistance to existing protease inhibitors, is a critical step in its development. While direct comparative data for L-756423 is limited in the public domain, the provided framework and experimental protocols offer a guide for researchers to conduct such evaluations. The continued development of novel protease inhibitors with potent activity against a wide range of viral strains is essential to combat the ongoing challenge of HIV drug resistance.
References
- 1. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel HIV-1 protease inhibitor, GRL-044, has potent activity against various HIV-1s with an extremely high genetic barrier to the emergence of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
Navigating the Labyrinth of Resistance: A Comparative Guide to HIV Protease Inhibitor Cross-Resistance, Featuring L-756,423
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in the long-term management of HIV-1 infection. For the class of antiretroviral drugs known as protease inhibitors (PIs), the development of resistance to one agent can often confer cross-resistance to other PIs, thereby limiting future treatment options. This guide provides a comprehensive comparison of the cross-resistance patterns of HIV protease inhibitors, with a special focus on the investigational compound L-756,423. By presenting experimental data, detailing methodologies, and visualizing resistance pathways, this guide aims to be an invaluable resource for researchers in the field of HIV drug development.
Understanding HIV Protease Inhibitor Resistance
HIV-1 protease is a critical enzyme for viral maturation, cleaving newly synthesized polyproteins into functional viral proteins. Protease inhibitors are designed to bind to the active site of this enzyme, preventing this cleavage and resulting in the production of non-infectious viral particles. However, the high mutation rate of HIV-1 allows for the selection of amino acid substitutions within the protease enzyme that reduce the binding affinity of PIs, leading to drug resistance.
The development of high-level resistance to a single PI often requires the accumulation of multiple mutations. These are broadly categorized as:
-
Primary (or Major) Mutations: These mutations directly impact the binding of the inhibitor and often arise first under drug pressure. They are typically located within or near the active site of the protease.
-
Secondary (or Minor/Accessory) Mutations: These mutations often compensate for a loss of viral fitness caused by primary mutations or further enhance resistance. They can be located both within and outside the active site.
The complex interplay of these mutations determines the resistance profile of the virus, including its susceptibility to other PIs.
Cross-Resistance Patterns Among Protease Inhibitors
Cross-resistance occurs when mutations selected by one PI also confer resistance to other PIs. The degree of cross-resistance is influenced by the structural similarity of the inhibitors and the specific combination of mutations present in the viral protease.
While specific quantitative cross-resistance data for the investigational compound L-756,423 is limited in publicly available literature, its structural similarity to Indinavir allows for informed inferences. Viruses that have developed resistance to Indinavir, often through mutations at positions such as M46, V82, and I84, are likely to exhibit reduced susceptibility to L-756,423.
The following table summarizes the fold change in susceptibility (IC50) of HIV-1 variants with common protease inhibitor resistance mutations to a panel of approved protease inhibitors. This data provides a framework for understanding the landscape of PI cross-resistance.
| Protease Mutation(s) | Atazanavir (ATV) | Darunavir (DRV) | Fosamprenavir (FPV) | Indinavir (IDV) | Lopinavir (LPV) | Nelfinavir (NFV) | Saquinavir (SQV) | Tipranavir (TPV) |
| Wild-Type | 1 | 1 | 1 | 1 | 1 | 1 | 1 | 1 |
| D30N | 1 | 1 | 1 | 1 | 1 | >10 | 1 | 1 |
| V32I | >5 | >2 | >2 | >2 | >5 | >2 | >2 | >2 |
| M46I/L | >5 | 1-2 | >5 | >10 | >5 | >5 | 1-2 | >2 |
| I47V/A | 1 | >2 | >2 | >2 | >10 | >2 | >2 | >2 |
| G48V | >5 | 1-2 | >2 | >5 | >2 | >2 | >10 | 1-2 |
| I50V | 1 | >2 | >10 | >2 | >5 | >2 | >2 | >2 |
| I54V/L/M | >5 | >2 | >5 | >10 | >10 | >5 | >5 | >5 |
| V82A/F/T/S | >5 | >2 | >10 | >10 | >10 | >5 | >5 | >5 |
| I84V | >10 | >2 | >10 | >10 | >10 | >10 | >10 | >5 |
| L90M | >5 | 1-2 | >5 | >5 | >5 | >10 | >10 | >2 |
Note: The values in this table are approximate and represent generalized trends from multiple studies. The actual fold change can vary depending on the specific viral background and the presence of other mutations.
Experimental Protocols
The data presented in this guide and in the broader field of HIV drug resistance research are generated through standardized in vitro assays. Understanding these methodologies is crucial for interpreting resistance data and for designing new experiments.
Phenotypic Resistance Assays
Phenotypic assays directly measure the susceptibility of a virus to a drug. The most common method is the recombinant virus assay.
Experimental Workflow:
-
Sample Collection: Plasma is collected from an HIV-infected individual.
-
RNA Extraction and PCR: Viral RNA is extracted from the plasma. The protease-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Cloning: The amplified protease gene is inserted into a proviral DNA vector that lacks its own protease gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Transfection: The recombinant vector is transfected into a susceptible cell line (e.g., HEK293T cells) to produce infectious virus particles.
-
Infection and Drug Susceptibility Testing: The recombinant viruses are used to infect target cells (e.g., MT-2 or TZM-bl cells) in the presence of serial dilutions of the protease inhibitor being tested.
-
Readout: After a set incubation period, the reporter gene activity is measured.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated. The fold change in resistance is determined by dividing the IC50 for the patient-derived virus by the IC50 for a wild-type reference virus.
Genotypic Resistance Assays
Genotypic assays identify the presence of specific resistance-associated mutations in the viral genome.
Experimental Workflow:
-
Sample Collection and RNA Extraction: As with phenotypic assays, viral RNA is extracted from patient plasma.
-
RT-PCR and Sequencing: The protease gene is amplified by RT-PCR, and the resulting DNA is sequenced.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any amino acid substitutions.
-
Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to different PIs.
Visualizing Resistance Pathways
The development of resistance is a dynamic process involving the sequential accumulation of mutations. The following diagrams, generated using Graphviz, illustrate key concepts in HIV protease inhibitor resistance.
Caption: A comparison of the experimental workflows for phenotypic and genotypic HIV resistance testing.
Caption: Simplified pathways for the development of resistance to Indinavir and Nelfinavir, illustrating distinct mutational routes.
Logical Relationships in Cross-Resistance
The development of cross-resistance is not random; it follows logical patterns based on the structural and functional roles of the mutated amino acids.
Caption: Logical relationships between key resistance mutations and the protease inhibitors they affect, highlighting the basis of cross-resistance.
Conclusion and Future Directions
The landscape of HIV protease inhibitor resistance is complex and continually evolving. While newer PIs like Darunavir have a higher genetic barrier to resistance, the potential for cross-resistance from older agents remains a clinical concern. For investigational compounds like L-756,423, understanding the cross-resistance patterns of structurally related drugs is essential for predicting their potential efficacy and durability.
Future research should focus on:
-
Comprehensive profiling of new PIs: Thorough in vitro studies are needed to characterize the resistance profiles of novel inhibitors against a wide array of multi-drug resistant HIV-1 strains.
-
Understanding the role of non-active site mutations: The contribution of mutations outside the protease active site to resistance and cross-resistance is an area requiring further investigation.
-
Structural and computational biology: High-resolution crystal structures of resistant protease variants in complex with inhibitors can provide invaluable insights for the rational design of next-generation PIs that are less susceptible to existing resistance mechanisms.
By continuing to unravel the intricate mechanisms of HIV drug resistance, the scientific community can pave the way for the development of more robust and resilient antiretroviral therapies.
L-756423: A Comparative Analysis of an Investigational HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical trial data and outcomes for L-756423, an investigational anti-HIV drug, in the context of other HIV-1 protease inhibitors of its time. Due to the limited publicly available quantitative data for L-756423, this guide will focus on its known clinical trial protocol and compare it with the more extensively documented clinical trial outcomes of Indinavir, a widely used HIV-1 protease inhibitor.
Comparative Clinical Trial Data
While specific quantitative outcomes for the L-756423 Phase 2 trial (NCT00002452) have not been publicly released, the following table summarizes the available information and provides a comparison with a representative Phase 3 trial of Indinavir.
| Parameter | L-756423 (NCT00002452) | Indinavir (in combination with Zidovudine and Lamivudine) |
| Official Title | A Multicenter, Open-Label, Pilot Study to Evaluate the Safety and Activity of L-756423/Indinavir Sulfate, 800/400 Mg b.i.d. in Combination With Two nRTIs in HIV-Infected Patients Who Failed an Indinavir Containing Regimen | A Study of Three Different Anti-HIV Drug Combinations in HIV-Infected Patients |
| Phase | 2 | 3 |
| Primary Purpose | To assess the safety and efficacy (viral load reduction) of L-756423 in combination with Indinavir | To evaluate the safety and efficacy of Indinavir in combination with other antiretrovirals |
| Patient Population | HIV-positive patients who have previously been treated with and failed an Indinavir-containing regimen | Antiretroviral therapy-naive HIV-1 infected subjects |
| Intervention | L-756423 plus Indinavir plus two licensed nucleoside reverse transcriptase inhibitors (NRTIs) | Indinavir in combination with Zidovudine (AZT) and Lamivudine (3TC) |
| Duration | 12 weeks (with a possible extension to 16 weeks) | 24 weeks for the initial study, with long-term follow-up |
| Primary Outcome Measures | Safety and reduction in plasma viral RNA | Proportion of patients with plasma HIV-1 RNA below 500 copies/mL |
| Quantitative Outcomes | Data not publicly available | >80% of patients achieved HIV RNA levels <500 copies/mL at 24 weeks |
| CD4 Cell Count Change | Measured at weeks 2, 4, 8, and 12 | Significant increases observed |
Experimental Protocols
L-756423 (NCT00002452) Protocol Summary
Based on the available information, the experimental protocol for the L-756423 clinical trial was as follows:
-
Study Design: A multicenter, open-label, pilot study.
-
Participants: 30 HIV-infected patients who had previously failed a regimen containing Indinavir.
-
Treatment Regimen: All patients received L-756423 in combination with Indinavir and two licensed NRTIs. At least one of the NRTIs was new to the patient.
-
Assessments:
-
Physical examinations and laboratory tests (blood and urine) were conducted at weeks 1, 2, 4, 6, 8, and 12, and two weeks post-study.
-
Plasma viral RNA was measured at weeks 1, 2, 4, 6, 8, and 12.
-
CD4 cell counts were measured at weeks 2, 4, 8, and 12.
-
Representative Indinavir Clinical Trial Protocol (based on early combination therapy studies)
-
Study Design: Phase III randomized, controlled, clinical end-point study.
-
Participants: HIV-positive patients, often antiretroviral-naive or with limited prior treatment.
-
Treatment Regimen: Patients were typically randomized to receive a combination therapy, such as Indinavir, zidovudine (AZT), and lamivudine (3TC), compared to a two-drug or monotherapy regimen.
-
Assessments:
-
Regular monitoring of plasma HIV-1 RNA levels (viral load) to determine the proportion of patients achieving and maintaining viral suppression below a specified threshold (e.g., <500 or <50 copies/mL).
-
Regular monitoring of CD4+ T-cell counts to assess immune reconstitution.
-
Monitoring for adverse events and laboratory abnormalities to assess safety and tolerability.
-
Assessment of clinical progression to AIDS-defining illnesses or death.
-
Visualizations
HIV-1 Protease Inhibitor Signaling Pathway
Synergistic Effects of L-756423 with Other Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential synergistic effects of the investigational HIV-1 protease inhibitor L-756423 when used in combination with other classes of antiretroviral drugs. While specific in vitro quantitative synergy data for L-756423 is not publicly available in the reviewed literature, this document outlines the established methodologies for evaluating such synergies, presents hypothetical data based on typical findings for protease inhibitors, and details the experimental protocols required for these assessments.
Introduction to L-756423
L-756423 is an indinavir analog that acts as a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1] By blocking the protease enzyme, L-756423 prevents the cleavage of viral polyproteins into mature, functional proteins, thereby rendering the newly produced viral particles non-infectious.[2][3] Clinical research has explored its use in combination therapies, notably in a Phase II clinical trial with the protease inhibitor indinavir and two nucleoside reverse transcriptase inhibitors (NRTIs).[4]
Principles of Antiretroviral Synergy
Combining antiretroviral drugs with different mechanisms of action is the cornerstone of modern HIV therapy, known as highly active antiretroviral therapy (HAART). The rationale behind combination therapy is to achieve synergistic or additive effects, which can:
-
Enhance the suppression of viral replication.
-
Reduce the dosages of individual drugs, thereby minimizing toxicity.
-
Delay or prevent the emergence of drug-resistant viral strains.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This is often observed when drugs target different stages of the HIV life cycle.
Potential Synergistic Combinations with L-756423
Based on its mechanism of action as a protease inhibitor, L-756423 would be expected to exhibit synergy when combined with drugs from other antiretroviral classes.
Combination with Reverse Transcriptase Inhibitors (NRTIs and NNRTIs)
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): Drugs like zidovudine (AZT) and lamivudine (3TC) act as chain terminators during the reverse transcription of viral RNA into DNA.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Drugs like nevirapine bind to a different site on the reverse transcriptase enzyme, causing a conformational change that inhibits its function.
Combining a protease inhibitor like L-756423 with NRTIs or NNRTIs targets two distinct and essential stages of the HIV life cycle: reverse transcription and viral maturation. This dual-front attack is a common and effective strategy in HAART.
Combination with other Protease Inhibitors (PIs)
While combining two drugs from the same class can sometimes lead to antagonism due to competition for the same target, combinations of certain protease inhibitors have shown additive or synergistic effects.[5] A clinical trial has investigated the combination of L-756423 with indinavir.[4] Such combinations can be beneficial if the drugs have different resistance profiles or if one can boost the pharmacokinetic properties of the other.
Quantitative Analysis of Drug Synergy
The interaction between two or more drugs can be quantified to determine if the effect is synergistic, additive, or antagonistic. Common methods include the calculation of the Combination Index (CI) and the use of software like MacSynergy II.
Data Presentation:
While specific experimental data for L-756423 is unavailable, the following tables illustrate how quantitative data on its synergistic effects would be presented. The values are hypothetical and based on typical results observed with other protease inhibitor combinations.
Table 1: Hypothetical In Vitro Synergy of L-756423 with Reverse Transcriptase Inhibitors
| Drug Combination | Cell Line | Assay | Synergy Quantification Method | Result (e.g., CI Value) | Interpretation |
| L-756423 + Zidovudine (AZT) | MT-4 | p24 Antigen | Combination Index | < 1.0 | Synergy |
| L-756423 + Lamivudine (3TC) | CEM-SS | p24 Antigen | Combination Index | < 1.0 | Synergy |
| L-756423 + Nevirapine | PBMC | Reverse Transcriptase Activity | MacSynergy II | > 0 | Synergy |
Note: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Hypothetical In Vitro Synergy of L-756423 with other Protease Inhibitors
| Drug Combination | Cell Line | Assay | Synergy Quantification Method | Result (e.g., Synergy Volume) | Interpretation |
| L-756423 + Indinavir | MT-4 | p24 Antigen | MacSynergy II | > 0 | Additive to slight synergy |
| L-756423 + Ritonavir | CEM-SS | p24 Antigen | MacSynergy II | > 0 | Synergy (potential for boosting) |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the synergistic effects of L-756423 with other antiretroviral drugs.
In Vitro HIV-1 Inhibition Assay (p24 Antigen Assay)
This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
-
Cell Culture: Human T-lymphoid cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Drug Preparation: L-756423 and the other test drugs are serially diluted to a range of concentrations.
-
Combination Treatment: Cells are treated with a matrix of concentrations of L-756423 and the other drug(s) in a checkerboard format in 96-well plates.
-
Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
p24 Antigen Quantification: The supernatant from each well is collected, and the concentration of p24 antigen is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.[6]
-
Data Analysis: The percentage of viral inhibition for each drug concentration and combination is calculated relative to untreated, infected control cells. This data is then used to determine synergy using methods like the Combination Index or MacSynergy II.
Synergy Data Analysis
-
Combination Index (CI) Method: This method, based on the median-effect principle, provides a quantitative measure of the interaction between two drugs.[7] Data from the inhibition assay is used to calculate CI values at different effect levels (e.g., 50%, 75%, 90% inhibition).
-
MacSynergy II Software: This program analyzes the dose-response data from checkerboard assays to generate a three-dimensional surface plot that visualizes the interaction between the drugs.[8] Regions of synergy, additivity, and antagonism are identified based on statistically significant deviations from the expected additive effect.
Visualizations
The following diagrams illustrate the concepts and workflows described in this guide.
Caption: HIV life cycle and targets of antiretroviral drugs.
Caption: Experimental workflow for in vitro synergy testing.
Conclusion
While direct experimental evidence for the synergistic effects of L-756423 with other antiretroviral drugs is not currently available in the public domain, its mechanism of action as a potent HIV-1 protease inhibitor strongly suggests a high potential for synergy, particularly with reverse transcriptase inhibitors. The established methodologies for in vitro synergy testing, such as the p24 antigen assay coupled with Combination Index or MacSynergy II analysis, provide a clear and robust framework for the future evaluation of L-756423 in combination regimens. Such studies are crucial for determining the optimal drug combinations to advance into clinical development for the treatment of HIV-1 infection.
References
- 1. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 2. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 3. What are HIV-1 protease inhibitors and how do they work? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Combination of protease inhibitors for the treatment of HIV-1-infected patients: a review of pharmacokinetics and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for improved assay demonstrates that HIV p24 antigen is present as immune complexes in most sera from HIV-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. Antiviral Interactions of Combinations of Highly Potent 2,4 (1H, 3H)-Pyrimidinedione Congeners and Other Anti-HIV Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of L-756423 and Alternative HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the clinical data available for the investigational HIV-1 protease inhibitor L-756423 and other approved protease inhibitors. Due to the limited publicly available clinical trial data for L-756423, a direct meta-analysis is not feasible. However, this document summarizes the known information for L-756423 and presents a detailed comparison with established alternatives based on published clinical studies. This guide aims to offer a valuable resource for researchers and professionals in the field of HIV drug development by contextualizing the potential of L-756423 within the broader landscape of protease inhibitor therapies.
L-756423: An Investigational HIV-1 Protease Inhibitor
L-756423, developed by Merck & Co., is an inhibitor of the HIV-1 protease, a critical enzyme for viral maturation and replication. Two key clinical trials were initiated to evaluate its efficacy and safety:
-
NCT00002452: A completed Phase 2, open-label pilot study designed to assess the safety and activity of L-756423 in combination with Indinavir and two nucleoside reverse transcriptase inhibitors (NRTIs) in HIV-infected patients who had previously failed an Indinavir-containing regimen.
-
NCT00002424: A suspended Phase 2, double-blind, randomized pilot study intended to compare the safety and activity of L-756423/Indinavir (in both once-daily and twice-daily regimens) against Indinavir alone, all in combination with Stavudine and Lamivudine.
Despite the completion and suspension of these trials, detailed quantitative results and full publications are not publicly available, precluding a formal meta-analysis. The available information confirms its mechanism of action as a competitive inhibitor of the HIV-1 protease.
Comparative Analysis of Alternative HIV-1 Protease Inhibitors
To provide a framework for evaluating L-756423, this section details the clinical performance of several approved HIV-1 protease inhibitors. The following tables summarize key efficacy and safety data from various clinical trials. It is important to note that direct cross-trial comparisons should be made with caution due to variations in study populations, methodologies, and background therapies.
Table 1: Efficacy of Selected HIV-1 Protease Inhibitors in Clinical Trials
| Protease Inhibitor | Trial/Study | Patient Population | Key Efficacy Endpoint(s) | Results | Citation(s) |
| Nelfinavir | - | Antiretroviral-naïve | HIV RNA <400 copies/mL at 12 months | 50-75% of patients | [1] |
| Amprenavir | Protocol 3001 | Antiretroviral-naïve | HIV RNA <400 copies/mL at 16 weeks | 88% (vs. 19% in ZDV+3TC arm) | [2] |
| HIV RNA <50 copies/mL at 16 weeks | 59% | [2] | |||
| Lopinavir/Ritonavir | RECOVERY Trial (COVID-19) | Hospitalized adults with severe COVID-19 | Time to clinical improvement | No significant difference vs. standard of care (Median: 16 days for both groups) | [3][4][5][6][7][8] |
| 28-day mortality | 19.2% vs. 25% in standard of care (not statistically significant) | [3][4] | |||
| Atazanavir | AI424-034 | Antiretroviral-naïve | HIV RNA <400 copies/mL at 48 weeks | 70% (vs. 64% in Efavirenz arm) | [9] |
| CASTLE Study | Antiretroviral-naïve | HIV RNA <50 copies/mL at 48 weeks | 78% (vs. 76% in Lopinavir/r arm) | [9] | |
| Darunavir/Ritonavir | TITAN Study | Treatment-experienced | Virologic response (HIV RNA <400 copies/mL) at 48 weeks | 77% (vs. 68% in Lopinavir/r arm) | [10] |
| PROTEA Trial | Virologically suppressed (switch study) | HIV RNA <50 copies/mL at 96 weeks (monotherapy vs. triple therapy) | 75% vs. 85% | [11] | |
| Tipranavir/Ritonavir | RESIST-1 & RESIST-2 | Treatment-experienced | Treatment response (≥1 log10 decrease in viral load) at 48 weeks | 33.6% (vs. 15.3% in comparator PI arm) | [12] |
| HIV RNA <400 copies/mL at 48 weeks | 30.4% (vs. 13.8% in comparator PI arm) | [12] | |||
| Indinavir | Study 035 | Antiretroviral-naïve | HIV RNA <500 copies/mL at 24 weeks (with ZDV + 3TC) | 24 out of 28 patients | [13] |
| Saquinavir | ACTG 229 | Zidovudine-experienced | Change in CD4+ count and HIV RNA | Triple therapy (Saquinavir + ZDV + Zalcitabine) showed greater improvement than dual therapy. | [14][15] |
Table 2: Safety and Tolerability of Selected HIV-1 Protease Inhibitors
| Protease Inhibitor | Common Adverse Events | Notable Laboratory Abnormalities | Citation(s) |
| Nelfinavir | Mild diarrhea (12-20%) | - | [1] |
| Amprenavir | Gastrointestinal disturbances, rash | - | [16] |
| Lopinavir/Ritonavir | Gastrointestinal symptoms | - | [6] |
| Atazanavir | Jaundice | Hyperbilirubinemia | [9][17] |
| Darunavir/Ritonavir | - | Lower incidence of diarrhea and triglyceride increase compared to Lopinavir/r | [10] |
| Tipranavir/Ritonavir | Diarrhea, nausea, headache | Elevated liver enzymes (AST/ALT), triglycerides | [12] |
| Indinavir | - | - | [18] |
| Saquinavir | Mild gastrointestinal symptoms | - | [19][20] |
Experimental Protocols and Methodologies
The clinical trials cited in this guide generally follow a standard methodology for evaluating antiretroviral agents. Below is a generalized experimental protocol for a Phase II/III clinical trial of an HIV protease inhibitor.
Generalized Experimental Protocol for HIV Protease Inhibitor Clinical Trials
-
Study Design: Randomized, double-blind, active-controlled, multicenter study.
-
Patient Population: HIV-1 infected adults, either treatment-naïve or treatment-experienced, with screening criteria for viral load (e.g., >1,000 copies/mL) and CD4+ T-cell count (e.g., >50 cells/mm³).
-
Treatment Arms:
-
Investigational Arm: Investigational protease inhibitor (e.g., L-756423) in combination with a boosting agent (e.g., ritonavir) and a backbone of two NRTIs.
-
Control Arm: An established protease inhibitor-based regimen or another standard-of-care antiretroviral combination.
-
-
Primary Endpoints:
-
Proportion of patients with plasma HIV-1 RNA below a specified threshold (e.g., <50 copies/mL) at a defined time point (e.g., 24 or 48 weeks). This is often assessed using an intent-to-treat analysis.[21]
-
-
Secondary Endpoints:
-
Change from baseline in CD4+ T-cell count.
-
Incidence and severity of adverse events.
-
Development of genotypic and phenotypic resistance to the study drugs.
-
Pharmacokinetic parameters of the investigational drug.
-
-
Assessments:
-
Virologic: Plasma HIV-1 RNA levels measured at baseline and regular intervals (e.g., weeks 4, 8, 12, 16, 24, 32, 40, 48).
-
Immunologic: CD4+ and CD8+ T-cell counts measured at baseline and regular intervals.
-
Safety: Clinical and laboratory assessments for adverse events at each study visit. This includes hematology, blood chemistry, and urinalysis.
-
Resistance: Genotypic and/or phenotypic resistance testing performed on plasma samples from patients experiencing virologic failure.
-
-
Statistical Analysis: Efficacy is typically assessed using a non-inferiority or superiority framework. Safety analyses are descriptive.
Visualizations
HIV-1 Protease Inhibitor Signaling Pathway
Caption: Mechanism of action of HIV-1 Protease Inhibitors.
Generalized Experimental Workflow for Protease Inhibitor Clinical Trials
References
- 1. Nelfinavir, a new protease inhibitor: early clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. the-hospitalist.org [the-hospitalist.org]
- 4. Lopinavir–ritonavir in patients admitted to hospital with COVID-19 (RECOVERY): a randomised, controlled, open-label, platform trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. No clinical benefit from use of lopinavir-ritonavir in hospitalised COVID-19 patients studied in RECOVERY — RECOVERY Trial [recoverytrial.net]
- 6. Lopinavir/ritonavir: A rapid review of effectiveness in COVID-19 | The Centre for Evidence-Based Medicine [cebm.net]
- 7. Lopinavir–Ritonavir: No Clinical Benefit in Hospitalized COVID-19 Patients Studied in RECOVERY Trial | Technology Networks [technologynetworks.com]
- 8. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 9. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Darunavir as first-line therapy. The TITAN study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Week 96 efficacy and safety of darunavir/ritonavir monotherapy vs. darunavir/ritonavir with two nucleoside reverse transcriptase inhibitors in the PROTEA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boehringer Ingelheim Corporation Announces 48-week Results From Aptivus(R) (tipranavir) RESIST Studies - BioSpace [biospace.com]
- 13. Indinavir - Wikipedia [en.wikipedia.org]
- 14. Saquinavir. A review of its pharmacology and clinical potential in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of human immunodeficiency virus infection with saquinavir, zidovudine, and zalcitabine. AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Amprenavir: a review of its clinical potential in patients with HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-ranging, randomized, clinical trial of atazanavir with lamivudine and stavudine in antiretroviral-naive subjects: 48-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indinavir – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 19. A randomized controlled trial of a protease inhibitor (saquinavir) in combination with zidovudine in previously untreated patients with advanced HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Considerations in choice of a clinical endpoint for AIDS clinical trials. Terry Beirn Community Programs for Clinical Research on AIDS (CPCRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: L-756423 Versus Next-Generation HIV Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the early-generation HIV-1 protease inhibitor, L-756423, against two prominent next-generation inhibitors, darunavir and tipranavir. The content is intended to offer a retrospective benchmark, highlighting the evolution of potency and resistance profiles in this critical class of antiretroviral drugs. Due to the discontinuation of L-756423's clinical development after Phase 2 trials, direct head-to-head comparative data is limited.[1][2] This guide therefore collates available in vitro data to offer a substantive comparison.
Executive Summary
L-756423, a potent inhibitor of the HIV-1 protease, demonstrated promising initial in vitro activity. However, the landscape of HIV treatment has been reshaped by the emergence of next-generation protease inhibitors like darunavir and tipranavir. These newer agents were specifically designed to combat the drug resistance that limited the efficacy of earlier inhibitors. This guide will delve into the available data on the potency, and resistance profiles of these three compounds.
Data Presentation
The following tables summarize the available quantitative data for L-756423, darunavir, and tipranavir. It is crucial to note that the experimental conditions and assays used to derive these values may differ, making direct comparisons challenging.
Table 1: In Vitro Potency Against Wild-Type HIV-1
| Compound | Metric | Value | Cell Line/Assay Condition |
| L-756423 | Ki | 0.049 nM | HIV Protease Assay |
| Effective Concentration | 0.1-0.5 nM | MT25 Lymphocytes | |
| Darunavir | IC50 | 3 - 6 nM | Laboratory HIV-1 strains |
| EC50 | 1 - 5 nM | In vitro antiviral activity assay | |
| Tipranavir | Ki | 19 pM | Wild-Type HIV-1 Protease |
| IC90 | 0.1 µM | Clinical HIV isolates |
Table 2: Resistance Profiles
| Compound | Key Resistance-Associated Mutations (RAMs) | Comments |
| L-756423 | Data not extensively available due to early termination of development. | Likely susceptible to mutations affecting first-generation protease inhibitors. |
| Darunavir | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V.[3][4] | A high genetic barrier to resistance; typically requires the accumulation of multiple mutations for significant phenotypic resistance.[3][4] |
| Tipranavir | Complex and distinct from other PIs. Requires a significant number of mutations (often 16-20) to confer resistance.[5] | A non-peptidic inhibitor with a unique resistance profile.[5] |
Mandatory Visualizations
HIV Protease Signaling Pathway
Caption: Mechanism of HIV protease and its inhibition.
Experimental Workflow for Protease Inhibitor Evaluation
Caption: General workflow for evaluating HIV protease inhibitors.
Experimental Protocols
Determination of Inhibitory Constant (Ki) using a Fluorometric HIV-1 Protease Assay
Objective: To determine the inhibitory constant (Ki) of a test compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
-
Test compound (L-756423, darunavir, or tipranavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the diluted test compound, a fixed concentration of HIV-1 protease, and assay buffer to a final volume.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Monitor the increase in fluorescence over time at a constant temperature (e.g., 37°C). The rate of fluorescence increase is proportional to the protease activity.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.
Determination of 50% Inhibitory Concentration (IC50) in a Cell-Based Antiviral Assay
Objective: To determine the concentration of a test compound that inhibits HIV-1 replication by 50% in a cell culture system.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
Laboratory-adapted strain of HIV-1
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Test compound (L-756423, darunavir, or tipranavir) dissolved in DMSO
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., MTT, XTT) or viral production (e.g., p24 ELISA kit)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the 96-well plates with the host cells at an appropriate density and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After the incubation period, quantify the extent of viral replication. This can be done by:
-
Measuring cell viability: Add a reagent like MTT, which is converted to a colored formazan product by viable cells. The amount of color is inversely proportional to the cytopathic effect of the virus.
-
Measuring viral protein: Collect the cell supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
While L-756423 showed high potency in early in vitro studies, the development of next-generation protease inhibitors like darunavir and tipranavir marked a significant advancement in HIV therapy. These newer agents exhibit a higher barrier to resistance, a critical factor in the long-term management of HIV infection. The distinct resistance profiles of darunavir and tipranavir provide crucial options for patients with multi-drug resistant HIV. This comparative guide underscores the importance of continuous drug development efforts to overcome viral evolution and improve therapeutic outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Protease Inhibitors: A Comparative Guide for Antiviral Research
For researchers, scientists, and drug development professionals, the in vivo validation of antiviral candidates is a critical step in the journey from discovery to clinical application. While direct in vivo efficacy data for the HIV protease inhibitor L-756423 in mouse models is not publicly available, this guide provides a comparative overview of the in vivo validation of other pertinent protease inhibitors. The methodologies and findings presented here serve as a valuable reference for the potential in vivo assessment of L-756423 and other novel antiviral compounds.
This guide summarizes key quantitative data from murine studies of protease inhibitors against various viral targets, details the experimental protocols employed, and visualizes relevant experimental workflows. This information is intended to offer a foundational understanding of how the in vivo antiviral activity of compounds like L-756423 could be evaluated and benchmarked against existing therapies.
Comparative Efficacy of Protease Inhibitors in Mouse Models
The following tables summarize the in vivo efficacy of several protease inhibitors against different viruses in mouse models. These data highlight key metrics such as viral load reduction and survival rates, providing a quantitative basis for comparison.
| Compound | Virus | Mouse Model | Dosage | Key Findings |
| GC376 (Deuterated Variant) | SARS-CoV-2 | K18-hACE2 | 125 mg/kg, once daily | Increased survival rate compared to vehicle-treated mice. |
| MI-09 & MI-30 | SARS-CoV-2 | Transgenic Mice | Not Specified | Significantly reduced lung viral loads and lung lesions. |
| Jun12682 | SARS-CoV-2 | Not Specified | Oral administration | Significantly improved survival and reduced lung viral loads and lesions. |
| Nelfinavir (NFV) | HIV | Swiss mice | 100 mg/kg, orally for 7 days | Caused significant reductions in duodenal and jejunal villus length. |
| Indinavir (IDV) | HIV | Swiss mice | 100 mg/kg, orally for 7 days | Caused significant reductions in duodenal and jejunal villus length and increased crypt depth in the duodenum. |
| FB2001 | SARS-CoV-2 | K18-hACE2 | Not Specified | Significantly reduced SARS-CoV-2 copy numbers and titers in the lungs and brains. |
| Compound | Virus | In Vitro EC50 (Vero E6 cells) |
| GC376 (Deuterated Variants) | SARS-CoV-2 | 0.068 to 0.086 µM |
| FB2001 | SARS-CoV-2 (Alpha Variant) | 0.39 ± 0.01 μM |
| FB2001 | SARS-CoV-2 (Beta Variant) | 0.28 ± 0.11 μM |
| FB2001 | SARS-CoV-2 (Delta Variant) | 0.27 ± 0.05 μM |
| FB2001 | SARS-CoV-2 (Omicron Variant) | 0.26 ± 0.06 μM |
Detailed Experimental Protocols
The successful in vivo evaluation of antiviral agents relies on well-defined and reproducible experimental protocols. Below are methodologies extracted from studies on various protease inhibitors, which can serve as a template for designing future experiments.
SARS-CoV-2 Antiviral Testing in K18-hACE2 Mice
-
Mouse Model: K18-hACE2 transgenic mice, which express human angiotensin-converting enzyme 2 (hACE2), the receptor for SARS-CoV-2, are a commonly used model for studying COVID-19 as they develop a lethal infection that mimics severe disease in humans.
-
Virus Infection: Mice are infected with SARS-CoV-2. The challenge dose can be adjusted to induce either mild or lethal infection.
-
Drug Administration:
-
Compound: Deuterated variant of GC376.
-
Dosage and Route: Treatment is initiated 24 hours post-infection. Specific dosage and route (e.g., oral, intraperitoneal) would be determined by the compound's pharmacokinetic properties.
-
-
Efficacy Assessment:
-
Survival: Monitoring survival rates of treated versus vehicle-treated mice is a primary endpoint for lethal infection models.
-
Viral Load: Quantification of viral titers in lung tissue at different time points post-infection provides a direct measure of antiviral activity.
-
Histopathology: Examination of lung tissue for pathological changes, such as inflammation and damage, offers insights into the compound's ability to mitigate disease severity.
-
HIV Protease Inhibitor Evaluation in Swiss Mice
-
Mouse Model: Swiss mice were used to assess the intestinal effects of HIV protease inhibitors.
-
Drug Administration:
-
Compounds: Nelfinavir (NFV) and Indinavir (IDV).
-
Dosage and Route: 100 mg/kg of each drug was administered orally for 7 days.
-
-
Efficacy and Toxicity Assessment:
-
Intestinal Morphology: Measurement of villus length and crypt depth in the duodenum and jejunum to assess for drug-induced gastrointestinal toxicity.
-
Intestinal Permeability: Assays using lactulose and mannitol to evaluate the integrity of the intestinal barrier.
-
Water and Electrolyte Transport: Perfusion of intestinal segments to measure net water and electrolyte secretion.
-
Visualizing Experimental Workflows
Clear visualization of experimental workflows is essential for understanding the logical sequence of in vivo studies. The following diagrams, created using Graphviz, illustrate typical workflows for antiviral efficacy testing in mouse models.
Caption: Workflow for in vivo antiviral efficacy testing in a mouse model.
Caption: Workflow for assessing gastrointestinal toxicity of protease inhibitors in mice.
Safety Operating Guide
Proper Disposal Procedures for L-756423: A General Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information regarding the proper disposal of the investigational compound L-756423. As a potent HIV protease inhibitor and farnesyltransferase inhibitor (FTI), specific handling and disposal protocols are critical to ensure laboratory safety and environmental protection.[1][2][3] This guidance is based on general best practices for chemical waste management, as a specific Safety Data Sheet (SDS) for L-756423 is not publicly available.
Understanding the Compound: L-756423
L-756423 is a small molecule compound that has been investigated for its potential therapeutic effects.[4] Its classification as a farnesyltransferase inhibitor provides insight into its potential biological activity and, consequently, the necessary precautions for its handling and disposal.[2][5] FTIs are a class of experimental drugs that target the enzyme farnesyltransferase, which is involved in cellular signaling pathways.[2][3][6]
General Disposal Principles
The proper disposal of any chemical waste, including investigational compounds like L-756423, is paramount. The primary objective is to prevent harm to individuals and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Key Steps for Disposal:
-
Consult Your EHS Office: Before initiating any disposal procedure, contact your institution's EHS office. They will provide specific instructions based on local, state, and federal regulations.
-
Waste Characterization: L-756423 should be treated as a potentially hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
-
Proper Labeling and Storage:
-
Store L-756423 waste in a designated, properly labeled, and sealed container.
-
The label should clearly identify the contents as "Hazardous Waste" and include the chemical name "L-756423."
-
Store the waste container in a secondary containment bin in a well-ventilated and secure area, away from incompatible materials.
-
-
Arrange for Pickup: Coordinate with your EHS office for the collection and disposal of the chemical waste by a certified hazardous waste vendor.
Potential Hazards of Farnesyltransferase Inhibitors
While a specific SDS for L-756423 is unavailable, the general hazards associated with farnesyltransferase inhibitors can be inferred from available data on similar compounds. The following table summarizes potential hazards; however, this is not a substitute for a compound-specific SDS.
| Hazard Category | Potential Effects | Recommended Precautions |
| Health Hazards | The toxicological properties of L-756423 have not been fully investigated. Similar compounds may cause skin and eye irritation. Inhalation or ingestion may be harmful. | Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Avoid creating dust or aerosols. Handle in a well-ventilated area or a chemical fume hood. |
| Environmental Hazards | The environmental impact of L-756423 is unknown. Many pharmaceutical compounds can be toxic to aquatic life. | Prevent release to the environment. Do not dispose of in sinks or drains. |
| Physical Hazards | The flammability and reactivity of L-756423 are not documented. | Store away from heat, sparks, and open flames. Keep away from strong oxidizing agents. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste like L-756423.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide and is not a substitute for a compound-specific Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. Always prioritize safety and regulatory compliance when handling and disposing of any chemical substance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling L-756,423
Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent HIV protease inhibitor, L-756,423. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure laboratory environment.
As an investigational compound, L-756,423 requires stringent handling precautions. While a comprehensive Safety Data Sheet (SDS) is not publicly available, adherence to established guidelines for potent pharmaceutical compounds is mandatory. The following recommendations are based on general principles for handling investigational drugs and hazardous chemicals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to prevent dermal, ocular, and respiratory exposure to L-756,423. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Disposable, low-permeability, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated gloves- NIOSH-approved respirator with a P100 filter- Chemical splash goggles and a face shield |
| Solution Preparation and Handling | - Disposable, low-permeability, solid-front gown with tight-fitting cuffs- Double-gloving with chemotherapy-rated gloves- Chemical splash goggles- Work should be performed in a certified chemical fume hood |
| General Laboratory Operations | - Standard laboratory coat- Single pair of nitrile gloves- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram outlines the recommended operational plan for handling L-756,423 in a laboratory setting.
Disposal Plan: Managing L-756,423 Waste
Proper disposal of L-756,423 and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid L-756,423 | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste.- Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, puncture-resistant hazardous waste container. |
| Contaminated PPE (gloves, gown) | - Dispose of in a sealed bag within the hazardous chemical waste stream. |
| Liquid Waste (solutions containing L-756,423) | - Collect in a sealed, compatible, and clearly labeled hazardous waste container.- Do not dispose of down the drain. |
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) department in accordance with local, state, and federal regulations.
Experimental Protocols: General Guidelines
While specific experimental protocols will vary, the following general principles should be applied when working with L-756,423:
-
Risk Assessment: Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.
-
Containment: All work with solid L-756,423 and concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Training: All personnel handling L-756,423 must receive documented training on the potential hazards, safe handling procedures, and emergency protocols.
-
Emergency Procedures: A written emergency plan should be in place to address spills, exposures, and other incidents. This plan should include procedures for immediate first aid, decontamination, and reporting.
The following diagram illustrates the logical relationship for ensuring a safe experimental environment.
By implementing these essential safety and logistical measures, research institutions can build a foundation of trust and demonstrate a commitment to the well-being of their personnel, ensuring that the valuable scientific exploration of compounds like L-756,423 can proceed responsibly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
